AM679
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[5-[[(2S)-1-acetyl-2,3-dihydroindol-2-yl]methoxy]-3-tert-butylsulfanyl-1-[[4-(5-methoxypyrimidin-2-yl)phenyl]methyl]indol-2-yl]-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N4O5S/c1-25(45)44-29(18-28-10-8-9-11-33(28)44)24-49-30-16-17-34-32(19-30)36(50-39(2,3)4)35(20-40(5,6)38(46)47)43(34)23-26-12-14-27(15-13-26)37-41-21-31(48-7)22-42-37/h8-17,19,21-22,29H,18,20,23-24H2,1-7H3,(H,46,47)/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXWHVDEWWHDLH-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC2=CC=CC=C21)COC3=CC4=C(C=C3)N(C(=C4SC(C)(C)C)CC(C)(C)C(=O)O)CC5=CC=C(C=C5)C6=NC=C(C=N6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@@H](CC2=CC=CC=C21)COC3=CC4=C(C=C3)N(C(=C4SC(C)(C)C)CC(C)(C)C(=O)O)CC5=CC=C(C=C5)C6=NC=C(C=N6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206880-66-1 | |
| Record name | 5-[[(2S)-1-Acetyl-2,3-dihydro-1H-indol-2-yl]methoxy]-3-[(1,1-dimethylethyl)thio]-1-[[4-(5-methoxy-2-pyrimidinyl)phenyl]methyl]-α,α-dimethyl-1H-indole-2-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206880-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AM-679 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206880661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AM-679 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65KJ8P7M9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Multifaceted Roles of AM679: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the functional characteristics of two distinct pharmacological compounds designated as AM679. The first is a synthetic cannabinoid agonist, and the second is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP). This document delineates their respective mechanisms of action, presents quantitative data on their biological activity, details relevant experimental protocols, and visualizes their associated signaling pathways.
Section 1: this compound - The Cannabinoid Receptor Agonist
This compound is a synthetic cannabinoid that functions as a moderately potent agonist for both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1] Part of the AM series of cannabinoids, this compound has been instrumental in the development of more selective and potent cannabinoid ligands for research purposes, including the potent CB1 agonists AM-694 and AM-2233, and the selective CB2 agonist AM-1241.[1] It has also been identified as a component in synthetic designer drugs.[1]
Quantitative Data: Receptor Binding Affinity
The binding affinity of this compound for human cannabinoid receptors has been quantified, and the inhibition constants (Ki) are summarized in the table below.
| Receptor | Binding Affinity (Ki) |
| CB1 | 13.5 nM[1][2] |
| CB2 | 49.5 nM[1][2] |
Experimental Protocol: Radioligand Competition Binding Assay
The determination of the binding affinity (Ki) of this compound for CB1 and CB2 receptors is typically achieved through a competitive radioligand binding assay. The following protocol describes a representative methodology.
Objective: To determine the inhibition constant (Ki) of this compound at CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors.
-
A high-affinity radioligand for cannabinoid receptors (e.g., [³H]CP55,940 or [³H]SR141716A).[3]
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[3][4]
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).[3]
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
A liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the receptor membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. Total binding is determined in the absence of the competitor, and non-specific binding is measured in the presence of a saturating concentration of a potent unlabeled cannabinoid ligand.
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 30°C or 37°C) for a sufficient period (e.g., 60-90 minutes) to reach binding equilibrium.[3][5]
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Rapidly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Signaling Pathways of Cannabinoid Receptor Activation
Upon binding of an agonist like this compound, both CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. These receptors are primarily coupled to the Gi/o family of G-proteins.[1] The activation of these pathways leads to a variety of cellular responses.
Caption: Agonist activation of CB1/CB2 receptors.
Section 2: this compound - The 5-Lipoxygenase-Activating Protein (FLAP) Inhibitor
A distinct compound, also designated this compound, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[2] This protein is a crucial component in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[6] The IUPAC name for this inhibitor is 3-(5-[(S)-1-acetyl-2,3-dihydro-1H-indol-2-ylmethoxy]-3-t-butylsulfanyl-1-[4-(5-methoxypyrimidin-2-yl)benzyl]-1H-indol-2-yl)-2,2-dimethylpropionic acid, and its chemical formula is C40H44N4O5S.[2]
Quantitative Data: Inhibitory Activity
The inhibitory potency of the FLAP inhibitor this compound has been characterized in various assays, with the 50% inhibitory concentrations (IC50) presented below.
| Assay | Inhibitory Concentration (IC50) |
| Human FLAP Membrane Binding Assay | 2 nM[1] |
| Ex vivo Ionophore-Challenged Mouse Blood LTB4 Synthesis | 55 nM[1] |
| Ex vivo Ionophore-Challenged Human Blood LTB4 Synthesis | 154 nM[1] |
Experimental Protocol: FLAP Membrane Binding Assay
The IC50 value for the FLAP inhibitor this compound can be determined using a competitive membrane binding assay. The following is a representative protocol.
Objective: To determine the IC50 of this compound for the inhibition of FLAP.
Materials:
-
Membrane preparations from cells expressing human FLAP (e.g., HL-60 cells).[7]
-
A radiolabeled FLAP ligand (e.g., [³H]MK-886).[7]
-
Unlabeled this compound.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation fluid.
-
A microplate scintillation counter.
Procedure:
-
Incubation: In a 96-well filter plate, incubate the FLAP-containing membranes with a fixed concentration of the radiolabeled ligand in the presence of a range of concentrations of this compound.
-
Equilibration: Allow the reaction to proceed for a defined period at a specific temperature to reach equilibrium.
-
Filtration and Washing: Separate the bound and free radioligand by vacuum filtration. Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Add scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of radioligand binding for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Mechanism of Action: Inhibition of Leukotriene Synthesis
The FLAP inhibitor this compound acts by binding to the 5-lipoxygenase-activating protein, thereby preventing the transfer of arachidonic acid to the 5-lipoxygenase enzyme. This inhibition blocks the first committed step in the biosynthesis of all leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in allergic and inflammatory responses.
Caption: Inhibition of the leukotriene synthesis pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AM-679 (FLAP inhibitor) - Wikipedia [en.wikipedia.org]
- 3. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pa2online.org [pa2online.org]
An In-depth Technical Guide to the FLAP Inhibitor AM679
This technical guide provides a comprehensive overview of the 5-Lipoxygenase-Activating Protein (FLAP) inhibitor, AM679, for researchers, scientists, and drug development professionals. It covers the core mechanism of action, quantitative potency and selectivity data, and detailed experimental protocols for key assays.
Introduction to FLAP and Leukotriene Synthesis
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid (AA) and are implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and atherosclerosis.[1] The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which requires the presence of the integral membrane protein FLAP.[2] Upon cellular activation, 5-LO translocates to the nuclear membrane and associates with FLAP. FLAP binds AA and facilitates its transfer to 5-LO for the subsequent conversion to leukotriene A4 (LTA4). LTA4 is then further metabolized to either Leukotriene B4 (LTB4) or the cysteinyl leukotrienes (CysLTs: LTC4, LTD4, and LTE4).[3]
FLAP inhibitors represent a therapeutic strategy to block the production of all leukotrienes by preventing the crucial interaction between FLAP and 5-LO.[2] this compound is a potent and selective FLAP inhibitor that has demonstrated efficacy in preclinical models of inflammation.[4]
This compound: Quantitative Data Summary
This compound (chemical name: 1-Pentyl-3-(2-iodobenzoyl)indole) is a potent inhibitor of FLAP. Its activity has been characterized in various in vitro assays, as summarized below.
| Assay Type | Description | This compound Value | Reference Compound Values |
| Potency | |||
| Human FLAP Membrane Binding Assay | Measures the affinity of the compound for the FLAP protein in isolated human leukocyte membranes. | IC50 = 2 nM [4] | MK-886: IC50 = 1.3 nM |
| Human Whole Blood LTB4 Assay | Measures the inhibition of LTB4 synthesis in human whole blood stimulated with a calcium ionophore. | Data not available | GSK2190915: IC50 = 76 nM[4] |
| Selectivity | |||
| Cyclooxygenase-1 (COX-1) Inhibition | Measures the inhibitory activity against the COX-1 enzyme in human blood. | No inhibition up to 100 µM | - |
| Cyclooxygenase-2 (COX-2) Inhibition | Measures the inhibitory activity against the COX-2 enzyme in human blood. | No inhibition up to 100 µM | - |
Signaling Pathways and Experimental Workflows
Visual representations of the leukotriene biosynthesis pathway and a typical experimental workflow for evaluating FLAP inhibitors are provided below.
Caption: Leukotriene Biosynthesis Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing FLAP inhibitors like this compound.
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound are provided below. These are generalized protocols based on standard methods in the field.
FLAP Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to FLAP in a membrane preparation.
Objective: To determine the binding affinity (IC50) of this compound for the FLAP protein.
Materials:
-
Human leukocyte membrane preparation (source of FLAP).
-
Radiolabeled FLAP inhibitor (e.g., 125I-L-691,831) as the ligand.
-
This compound and reference compounds (e.g., MK-886).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and reference compounds in the assay buffer.
-
Reaction Mixture: In a microtiter plate, combine the human leukocyte membrane preparation (typically 10-50 µg of protein), the radiolabeled ligand (at a concentration near its Kd, e.g., 6 nM), and varying concentrations of the test compound (this compound).[5]
-
Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C) to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of a known unlabeled FLAP inhibitor.
-
Subtract non-specific binding from total binding to get specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Human Polymorphonuclear Leukocyte (PMNL) LTB4 Synthesis Assay
This cellular assay measures the functional inhibition of the leukotriene pathway by assessing the production of LTB4.
Objective: To determine the cellular potency (IC50) of this compound in inhibiting leukotriene synthesis in intact cells.
Materials:
-
Freshly isolated human PMNLs.
-
Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Calcium Ionophore A23187.
-
This compound and reference compounds.
-
Methanol or ethanol for reaction termination.
-
LTB4 ELISA kit.
Procedure:
-
Cell Preparation: Isolate PMNLs from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend the cells in HBSS.
-
Pre-incubation: Aliquot the PMNL suspension into tubes and pre-incubate with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore (e.g., A23187, final concentration 1-5 µM).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination: Stop the reaction by adding ice-cold methanol or by placing the tubes on ice and centrifuging to pellet the cells.
-
Sample Preparation: Collect the supernatant for LTB4 analysis. If necessary, samples can be stored at -80°C.
-
Quantification: Measure the concentration of LTB4 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage inhibition of LTB4 synthesis for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the drug concentration.
-
Determine the IC50 value using non-linear regression.
-
Preclinical Research on this compound
A notable preclinical study investigated the effect of topically applied this compound in a BALB/c mouse model of respiratory syncytial virus (RSV)-induced eye inflammation. The study demonstrated that this compound significantly reduced ocular pathology, including inflammation and mucus production. This therapeutic effect was accompanied by a marked reduction in the synthesis of CysLTs in the eye. Furthermore, this compound treatment led to a decrease in the production of the Th2 cytokine interleukin-4 (IL-4), without increasing the viral load in the eye or lungs. These findings suggest that FLAP inhibitors like this compound hold therapeutic potential for RSV-driven ocular disease and potentially other inflammatory conditions of the eye.
Conclusion
This compound is a highly potent and selective FLAP inhibitor that effectively blocks the leukotriene biosynthesis pathway. Its robust activity in preclinical models highlights the therapeutic potential of targeting FLAP for inflammatory diseases. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working on the development of FLAP inhibitors and the study of leukotriene-mediated inflammation.
References
- 1. Authorization | University of Calgary [login.ezproxy.lib.ucalgary.ca]
- 2. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. resources.amsbio.com [resources.amsbio.com]
AM679 for In Vitro Inflammation Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in a wide array of diseases. A key pathway in the inflammatory cascade is the synthesis of leukotrienes, potent lipid mediators derived from arachidonic acid. The 5-lipoxygenase (5-LO) pathway is central to the production of pro-inflammatory leukotrienes. AM679 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a critical gatekeeper in the initiation of leukotriene biosynthesis. By targeting FLAP, this compound effectively blocks the production of all leukotrienes, including the highly pro-inflammatory cysteinyl leukotrienes (CysLTs), offering a promising therapeutic strategy for inflammatory conditions. This technical guide provides an in-depth overview of the mechanism of action of this compound and a detailed protocol for its application in in vitro inflammation models.
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
This compound exerts its anti-inflammatory effects by binding to the 5-lipoxygenase-activating protein (FLAP). FLAP is an integral membrane protein that acts as a scaffold, binding arachidonic acid released from the cell membrane and presenting it to the 5-lipoxygenase (5-LO) enzyme. This interaction is an essential first step in the biosynthesis of leukotrienes. By inhibiting FLAP, this compound prevents the association of arachidonic acid with 5-LO, thereby halting the entire leukotriene synthesis cascade. This leads to a significant reduction in the production of leukotriene A4 (LTA4) and its subsequent downstream metabolites, including the potent bronchoconstrictors and inflammatory mediators, cysteinyl leukotrienes (LTC4, LTD4, and LTE4). Furthermore, studies have shown that inhibition of this pathway can lead to a reduction in certain pro-inflammatory cytokines, such as Interleukin-4 (IL-4).[1]
References
The Dual Role of AM679 in the Arachidonic Acid Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The compound designated AM679 presents a unique case in pharmacology, as the name refers to two distinct molecules with fundamentally different mechanisms of action within the arachidonic acid cascade. This guide provides an in-depth technical overview of both entities: this compound as a potent 5-lipoxygenase-activating protein (FLAP) inhibitor and this compound as a moderately potent cannabinoid receptor agonist. Understanding the distinct roles of these two compounds is critical for researchers investigating inflammatory pathways and cannabinoid signaling.
Section 1: this compound as a 5-Lipoxygenase-Activating Protein (FLAP) Inhibitor
This compound, in this context, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is an integral membrane protein essential for the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators derived from arachidonic acid.[1] By inhibiting FLAP, this compound effectively blocks the entire leukotriene synthesis pathway, demonstrating significant anti-inflammatory effects in preclinical models.[1]
Quantitative Data: Inhibitory Potency of this compound (FLAP Inhibitor)
| Assay Type | Species/System | Parameter | Value (nM) |
| Human FLAP Membrane Binding Assay | Human | IC50 | 2 |
| Ex vivo Ionophore-Challenged LTB4 Synthesis | Mouse Blood | IC50 | 55 |
| Ex vivo Ionophore-Challenged LTB4 Synthesis | Human Blood | IC50 | 154 |
| In vivo Ionophore-Challenged LTB4 Production | Rat Lung | IC50 | 14 |
| In vivo Ionophore-Challenged CysLT Production | Rat Lung | IC50 | 37 |
Experimental Protocol: FLAP Membrane Binding Assay
This protocol is a representative method for determining the inhibitory activity of compounds like this compound on FLAP, based on competitive binding with a radiolabeled ligand.
1. Membrane Preparation:
- Human leukocytes are homogenized in a cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors).
- The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
- The supernatant is then subjected to high-speed ultracentrifugation to pellet the membranes.
- The membrane pellet is washed and resuspended in a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.4) and the protein concentration is determined.
2. Binding Assay:
- The assay is typically performed in a 96-well plate format.
- To each well, add the following in order:
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).
- A fixed concentration of a suitable radioligand, such as [125I]-L-691,831.
- Increasing concentrations of the test compound (this compound) or vehicle control.
- The prepared human leukocyte membrane homogenate.
- Non-specific binding is determined in the presence of a high concentration of a known non-radioactive FLAP inhibitor (e.g., MK-886).
3. Incubation and Filtration:
- The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation.
- The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
4. Data Analysis:
- The radioactivity retained on the filters is quantified using a scintillation counter.
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition binding data.
Signaling Pathway: Inhibition of the 5-Lipoxygenase Pathway by this compound
Caption: this compound as a FLAP inhibitor blocks the presentation of arachidonic acid to 5-lipoxygenase, thereby halting the production of all downstream leukotrienes.
Section 2: this compound as a Cannabinoid Receptor Agonist
In a separate context, this compound is identified as a synthetic cannabinoid that acts as a moderately potent agonist at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2). The activation of these G protein-coupled receptors can modulate various downstream signaling pathways, including those that influence the release of arachidonic acid from membrane phospholipids. The endocannabinoid system itself is intrinsically linked to arachidonic acid, as the primary endocannabinoids, anandamide and 2-arachidonoylglycerol (2-AG), are derivatives of this fatty acid.
Quantitative Data: Receptor Binding Affinity of this compound (Cannabinoid Agonist)
| Receptor | Species/System | Parameter | Value (nM) |
| CB1 | Not Specified | Ki | 13.5 |
| CB2 | Not Specified | Ki | 49.5 |
Experimental Protocol: Cannabinoid Receptor Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity (Ki) of a compound like this compound to cannabinoid receptors.
1. Membrane Preparation:
- Membranes are prepared from cells stably expressing the human CB1 or CB2 receptor (e.g., CHO or HEK-293 cells) or from brain tissue (for CB1).
- Cells or tissue are homogenized in a cold buffer and subjected to centrifugation to isolate the membrane fraction, as described in the FLAP assay protocol.
2. Competitive Binding Assay:
- The assay is performed in a 96-well plate.
- Each well contains:
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
- A fixed concentration of a high-affinity cannabinoid receptor radioligand (e.g., [3H]CP55,940).
- A range of concentrations of the unlabeled test compound (this compound).
- The prepared cell membranes.
- Non-specific binding is determined in the presence of a saturating concentration of a potent, unlabeled cannabinoid agonist (e.g., WIN 55,212-2).
3. Incubation and Filtration:
- The plate is incubated, typically for 60-90 minutes at 30°C, to allow the binding to reach equilibrium.
- The reaction is terminated by rapid filtration through polyethyleneimine (PEI)-pre-soaked glass fiber filters to separate bound and free radioligand.
- Filters are washed with ice-cold wash buffer.
4. Data Analysis:
- Radioactivity on the filters is measured by liquid scintillation counting.
- The IC50 value is determined from the competition curve.
- The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathway: Cannabinoid Receptor-Mediated Modulation of the Arachidonic Acid Cascade
Caption: this compound as a cannabinoid agonist activates CB1/CB2 receptors, leading to downstream signaling events that can modulate the activity of Phospholipase A2 and the subsequent release of arachidonic acid.
Conclusion
The designation "this compound" is ambiguous and requires careful contextual clarification. As a FLAP inhibitor, this compound directly and potently blocks the production of pro-inflammatory leukotrienes. As a cannabinoid agonist, its influence on the arachidonic acid cascade is indirect, mediated by the complex signaling networks downstream of CB1 and CB2 receptors. Researchers and drug developers must be precise in their identification of the specific this compound molecule to ensure accurate interpretation of experimental data and to advance the understanding of its role in the intricate arachidonic acid cascade.
References
Investigating the Leukotriene Pathway with AM679: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotrienes are potent pro-inflammatory lipid mediators implicated in a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. The biosynthesis of these molecules is a complex process initiated by the enzyme 5-lipoxygenase (5-LO) and its activating protein, FLAP (5-Lipoxygenase-Activating Protein). AM679 is a potent and selective inhibitor of FLAP, offering a valuable tool for the investigation of the leukotriene signaling pathway and its role in disease pathology. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its use in cellular and in vivo studies.
Introduction to this compound and the Leukotriene Pathway
The leukotriene signaling cascade is a critical component of the body's inflammatory response. It begins with the liberation of arachidonic acid from the cell membrane, which is then converted to leukotriene A4 (LTA4) by 5-lipoxygenase (5-LO). This pivotal step requires the presence of the 5-lipoxygenase-activating protein (FLAP), which binds to arachidonic acid and presents it to 5-LO. LTA4 is an unstable intermediate that is subsequently converted to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These downstream mediators exert their pro-inflammatory effects by binding to specific G-protein coupled receptors on target cells.
This compound is a selective inhibitor of FLAP. By binding to FLAP, this compound prevents the association of arachidonic acid with the 5-LO enzyme, thereby blocking the initial step in leukotriene biosynthesis. This inhibition leads to a reduction in the production of all downstream leukotrienes, making this compound a powerful tool for studying the physiological and pathological roles of this pathway.
Mechanism of Action of this compound
This compound acts as a non-competitive inhibitor of FLAP. It binds to a specific site on the FLAP protein, distinct from the arachidonic acid binding site, and induces a conformational change that prevents the proper transfer of arachidonic acid to 5-lipoxygenase. This allosteric inhibition is highly specific for FLAP, with this compound showing no significant activity against other enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2).
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound from preclinical studies.
| Assay | Species | IC50 (nM) | Reference |
| In Vitro FLAP Membrane Binding | Human | 2 | [1] |
| Ex Vivo LTB4 Synthesis (Ionophore) | Mouse | 55 | [1] |
| Ex Vivo LTB4 Synthesis (Ionophore) | Human | 154 | [1] |
| In Vivo LTB4 Production (Rat Lung) | Rat | 14 | [1] |
| In Vivo CysLT Production (Rat Lung) | Rat | 37 | [1] |
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Vehicle Control | This compound Treatment | % Reduction | Reference |
| Cysteinyl Leukotriene (CysLT) Synthesis in Eye | High | Markedly Reduced | Not specified | [1] |
| Interleukin-4 (IL-4) Production in Eye | High | Decreased | Not specified | [1] |
| Ocular Pathology Score (RSV Infection Model) | High | >70% reduction | >70% | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of RSV-Induced Ocular Inflammation
Experimental Protocols
In Vitro FLAP Membrane Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from FLAP in isolated cell membranes.
Materials:
-
Human leukocyte membranes (source of FLAP)
-
Radiolabeled FLAP inhibitor (e.g., [3H]MK-886)
-
This compound or other test compounds
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a microplate, combine the human leukocyte membranes, the radiolabeled FLAP inhibitor at a fixed concentration, and varying concentrations of this compound or vehicle control.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known FLAP inhibitor) from the total binding.
-
Determine the IC50 value of this compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Ex Vivo Leukotriene B4 (LTB4) Synthesis Assay (Ionophore-Challenged)
This assay assesses the ability of a compound to inhibit LTB4 production in whole blood stimulated with a calcium ionophore.
Materials:
-
Freshly drawn human or mouse whole blood (heparinized)
-
Calcium ionophore A23187
-
This compound or other test compounds
-
Phosphate-buffered saline (PBS)
-
Methanol
-
LTB4 ELISA kit or LC-MS/MS system
Procedure:
-
Pre-incubate aliquots of whole blood with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Stimulate LTB4 synthesis by adding calcium ionophore A23187 to a final concentration of 10-50 µM.
-
Incubate for a further 30 minutes at 37°C.
-
Stop the reaction by adding ice-cold methanol to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant and store at -80°C until analysis.
-
Quantify the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit or by LC-MS/MS.
-
Calculate the IC50 value of this compound by plotting the percentage of LTB4 inhibition against the logarithm of the compound concentration.
In Vivo Leukotriene Inhibition in Rat Lung (Bronchoalveolar Lavage)
This in vivo model evaluates the effect of a compound on leukotriene production in the lungs of rats.
Materials:
-
Male Sprague-Dawley rats
-
This compound or other test compounds
-
Anesthetic
-
Sterile saline
-
Centrifuge
-
LTB4 and CysLT ELISA kits or LC-MS/MS system
Procedure:
-
Administer this compound or vehicle control to rats via the desired route (e.g., oral gavage, intraperitoneal injection).
-
After a specified time, anesthetize the rats.
-
Perform a tracheotomy and cannulate the trachea.
-
Perform bronchoalveolar lavage (BAL) by instilling and withdrawing a known volume of sterile saline into the lungs multiple times.
-
Pool the collected BAL fluid and keep it on ice.
-
Centrifuge the BAL fluid to pellet the cells.
-
Collect the supernatant and store at -80°C for leukotriene analysis.
-
Quantify the levels of LTB4 and cysteinyl leukotrienes (CysLTs) in the BAL fluid supernatant using ELISA or LC-MS/MS.
-
Compare the leukotriene levels in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.
Visualizations
Leukotriene Biosynthesis Pathway and Site of this compound Inhibition
Caption: The leukotriene biosynthesis pathway and the inhibitory action of this compound on FLAP.
Experimental Workflow for Ex Vivo LTB4 Synthesis Assay
Caption: A typical experimental workflow for the ex vivo LTB4 synthesis assay.
Conclusion
This compound is a valuable pharmacological tool for the study of the leukotriene pathway. Its high potency and selectivity for FLAP allow for precise investigation of the roles of leukotrienes in various physiological and pathological processes. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this compound into their studies and further elucidate the complexities of the inflammatory response. Careful experimental design and adherence to detailed protocols will ensure the generation of robust and reproducible data, ultimately contributing to a better understanding of inflammatory diseases and the development of novel therapeutic strategies.
References
AM679: A Potent Tool for the Investigation of Leukotriene Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in a wide array of inflammatory and allergic diseases. Their synthesis is initiated by the enzyme 5-lipoxygenase (5-LO) in concert with the 5-lipoxygenase-activating protein (FLAP). Due to their pathological roles, the components of the leukotriene synthesis pathway have become attractive targets for therapeutic intervention. AM679 has emerged as a potent and selective inhibitor of FLAP, making it an invaluable research tool for elucidating the intricate roles of leukotrienes in health and disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and its application in studying leukotriene signaling pathways.
Mechanism of Action
This compound is a selective inhibitor of the 5-Lipoxygenase-activating protein (FLAP), an integral membrane protein essential for the cellular synthesis of leukotrienes.[1] FLAP functions by binding arachidonic acid, the substrate for leukotriene synthesis, and presenting it to 5-lipoxygenase (5-LO), the key enzyme in the pathway. By binding to FLAP, this compound allosterically prevents the transfer of arachidonic acid to 5-LO, thereby inhibiting the production of all downstream leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1] This targeted inhibition at an early and critical step in the biosynthesis cascade makes this compound a powerful tool to probe the broad physiological and pathophysiological functions of leukotrienes.
Quantitative Data
The potency and selectivity of this compound have been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Assay | Species | Parameter | Value (nM) |
| FLAP Membrane Binding Assay | Human | IC50 | 2.2 |
| Ionophore-Challenged Whole Blood LTB4 Synthesis | Human | IC50 | 53 |
| Ionophore-Challenged Whole Blood LTB4 Synthesis | Rat | IC50 | 9 |
Data compiled from multiple sources.
Table 2: In Vivo Potency of this compound
| Model | Species | Endpoint | IC50 (nM) |
| Ionophore-Challenged Lung LTB4 Production | Rat | LTB4 Inhibition | 14 |
| Ionophore-Challenged Lung CysLT Production | Rat | CysLT Inhibition | 37 |
Data compiled from multiple sources.
Table 3: Selectivity Profile of this compound
| Target | Species | Activity |
| Cyclooxygenase-1 (COX-1) | Human | No inhibition up to 100 µM |
| Cyclooxygenase-2 (COX-2) | Human | No inhibition up to 100 µM |
Data compiled from multiple sources.
Signaling Pathways
To understand the context in which this compound operates, it is essential to visualize the leukotriene biosynthesis and signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound as a FLAP inhibitor.
FLAP Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of this compound to FLAP in cell membranes.
-
Materials:
-
Cell membranes expressing human FLAP
-
Radioligand (e.g., [3H]MK-886)
-
This compound (or other test compounds)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a microplate, add binding buffer, a fixed concentration of radioligand, and either vehicle or varying concentrations of this compound.
-
To initiate the binding reaction, add the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled FLAP inhibitor.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Human Whole Blood LTB4 Synthesis Assay
This protocol details a method to assess the inhibitory effect of this compound on LTB4 production in a physiologically relevant ex vivo system.
-
Materials:
-
Freshly drawn human whole blood (with anticoagulant, e.g., heparin)
-
This compound (or other test compounds)
-
Calcium ionophore A23187 (stimulant)
-
Phosphate-buffered saline (PBS)
-
Methanol (for quenching)
-
LTB4 ELISA kit or LC-MS/MS system
-
-
Procedure:
-
Pre-incubate aliquots of whole blood with either vehicle or varying concentrations of this compound at 37°C for a specified time (e.g., 15-30 minutes).
-
Stimulate leukotriene synthesis by adding a fixed concentration of calcium ionophore A23187 to each blood sample.
-
Incubate at 37°C for a defined period (e.g., 10-15 minutes).
-
Terminate the reaction by adding ice-cold methanol to precipitate proteins and extract the lipids.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the lipid mediators.
-
Quantify the concentration of LTB4 in the supernatant using a commercially available ELISA kit or by a validated LC-MS/MS method.
-
Calculate the percentage inhibition of LTB4 synthesis for each concentration of this compound.
-
Determine the IC50 value of this compound by non-linear regression analysis.
-
In Vivo Model of RSV-Induced Ocular Inflammation
This protocol outlines an in vivo experiment to evaluate the anti-inflammatory effects of topically administered this compound.
-
Animals:
-
BALB/c mice
-
-
Materials:
-
Respiratory Syncytial Virus (RSV)
-
This compound formulated for topical ocular administration
-
Vehicle control
-
Anesthetic
-
Calipers for measuring ocular pathology
-
-
Procedure:
-
Anesthetize the mice.
-
Inoculate one eye of each mouse with a defined dose of RSV.
-
Administer either vehicle or this compound topically to the infected eye at specified time points (e.g., shortly after infection and daily thereafter).
-
At various time points post-infection, score the severity of ocular inflammation based on parameters such as conjunctivitis, discharge, and lid edema.
-
At the end of the study, euthanize the animals and collect ocular tissues.
-
Homogenize the tissues and measure the levels of cysteinyl leukotrienes (CysLTs) and other inflammatory mediators (e.g., cytokines) using appropriate immunoassays or LC-MS/MS.
-
Compare the pathology scores and mediator levels between the vehicle-treated and this compound-treated groups to assess the efficacy of the inhibitor.
-
Experimental Workflow
The following diagram illustrates a logical workflow for characterizing a novel FLAP inhibitor like this compound, from initial in vitro screening to in vivo validation.
Conclusion
This compound is a highly potent and selective FLAP inhibitor that serves as an indispensable tool for researchers studying the multifaceted roles of leukotrienes in physiology and pathology. Its ability to effectively block the production of all leukotrienes provides a clear and targeted approach to investigate their downstream effects. The data and protocols presented in this guide offer a solid foundation for utilizing this compound to advance our understanding of leukotriene-mediated processes and to explore the therapeutic potential of FLAP inhibition in a variety of inflammatory diseases. As research in this field continues, the precise and powerful inhibitory action of this compound will undoubtedly contribute to new discoveries and the development of novel anti-inflammatory therapies.
References
An In-Depth Technical Guide to Early-Stage Research Involving AM679
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designation AM679 refers to two distinct molecules that have been the subject of early-stage pharmacological research. The first is a moderately potent agonist for cannabinoid receptors, while the second is a selective inhibitor of the 5-Lipoxygenase-activating protein (FLAP). This guide provides a comprehensive overview of the core technical information available for both compounds, with a focus on their synthesis, in vitro and in vivo experimental data, and associated signaling pathways. All quantitative data has been summarized in structured tables, and detailed experimental protocols are provided for key cited studies. Visualizations of signaling pathways and experimental workflows are presented using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms and experimental designs.
Part 1: this compound - The Cannabinoid Receptor Agonist
This compound, with the chemical name (2-Iodophenyl)(1-pentyl-1H-indol-3-yl)methanone, is a synthetic cannabinoid that acts as a moderately potent agonist at both CB1 and CB2 receptors.[1] It was one of the initial 3-(2-iodobenzoyl)indole derivatives identified to possess significant affinity for cannabinoid receptors and has served as a foundational structure for the development of more potent and selective cannabinoid ligands, such as AM-694 and AM-2233.[1]
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | (2-Iodophenyl)(1-pentyl-1H-indol-3-yl)methanone | [1] |
| CAS Number | 335160-91-3 | [1] |
| Molecular Formula | C20H20INO | [1] |
| Molar Mass | 417.29 g/mol | [1] |
Quantitative In Vitro Data
The primary in vitro characterization of the cannabinoid this compound involves its binding affinity for the CB1 and CB2 receptors.
| Parameter | CB1 Receptor | CB2 Receptor | Reference |
| Ki | 13.5 nM | 49.5 nM | [1] |
Experimental Protocols
Protocol adapted from the general procedures for 3-aroylindoles as described in the dissertation by Deng H. (2000).[2][3]
Materials:
-
1-pentyl-1H-indole
-
Oxalyl chloride
-
Dichloromethane (anhydrous)
-
Aluminum chloride (AlCl3)
-
Iodobenzene
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Acylation of 1-pentyl-1H-indole: To a solution of 1-pentyl-1H-indole in anhydrous dichloromethane at 0°C, add oxalyl chloride dropwise. Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1 hour.
-
Removal of Solvent: Remove the solvent under reduced pressure to yield the crude indol-3-ylglyoxylyl chloride.
-
Friedel-Crafts Acylation: Dissolve the crude product from step 2 in iodobenzene. Cool the mixture to 0°C and add aluminum chloride portion-wise.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the final product, (2-Iodophenyl)(1-pentyl-1H-indol-3-yl)methanone.
Protocol adapted from standard radioligand binding assay procedures.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors
-
[3H]CP-55,940 (radioligand)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Non-specific binding control (e.g., WIN 55,212-2 at a high concentration)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation Setup: In a 96-well plate, combine the cell membrane preparation, [3H]CP-55,940 at a concentration near its Kd, and varying concentrations of this compound in the binding buffer. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of a known cannabinoid receptor agonist (e.g., WIN 55,212-2).
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by plotting the percentage of specific binding against the logarithm of the this compound concentration. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway
As a cannabinoid receptor agonist, this compound is expected to activate the canonical G-protein coupled receptor (GPCR) signaling cascade associated with CB1 and CB2 receptors. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.
Caption: Cannabinoid Receptor Signaling Pathway.
Part 2: this compound - The FLAP Inhibitor
The second compound also designated as this compound is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). Its chemical name is 3-{5-((S)-1-Acetyl-2,3-dihydro-1H-indol-2-ylmethoxy)-3-tert-butylsulfanyl-1-[4-(5-methoxy-pyrimidin-2-yl)-benzyl]-1H-indol-2-yl}-2,2-dimethyl-propionic acid.[4] This compound has demonstrated anti-inflammatory effects in preclinical models.[5]
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 3-{5-((S)-1-Acetyl-2,3-dihydro-1H-indol-2-ylmethoxy)-3-tert-butylsulfanyl-1-[4-(5-methoxy-pyrimidin-2-yl)-benzyl]-1H-indol-2-yl}-2,2-dimethyl-propionic acid | [4] |
| CAS Number | 1206880-66-1 | [4] |
| Molecular Formula | C40H44N4O5S | [4] |
| Molar Mass | 692.88 g/mol | [4] |
Quantitative In Vitro and In Vivo Data
The inhibitory activity of the FLAP inhibitor this compound has been characterized in both in vitro and in vivo systems.
| Assay | Species | IC50 | Reference |
| FLAP Membrane Binding Assay | Human | 2.2 nM | [6] |
| LTB4 Production in Whole Blood (ex vivo) | Human | 53 nM (after 5h incubation) | [6] |
| LTB4 Production in Whole Blood (ex vivo) | Rat | 9 nM (after 4h incubation) | [6] |
| Ionophore-challenged LTB4 production (in vivo) | Rat | 14 nM | [5] |
| Ionophore-challenged CysLT production (in vivo) | Rat | 37 nM | [5] |
Experimental Protocols
A detailed multi-step synthesis for this complex molecule is described by Stock et al. (2010). A simplified conceptual workflow is provided here.
Workflow Overview:
-
Synthesis of the Indole Core: The synthesis begins with the construction of the substituted indole core structure.
-
Introduction of the tert-butylsulfanyl group: The tert-butylsulfanyl moiety is introduced at the 3-position of the indole ring.
-
Alkylation of the Indole Nitrogen: The indole nitrogen is alkylated with the 4-(5-methoxypyrimidin-2-yl)benzyl group.
-
Coupling with the side chain: The (S)-1-acetyl-2,3-dihydro-1H-indol-2-ylmethoxy side chain is coupled to the 5-position of the indole core.
-
Final Modification and Purification: The final propionic acid moiety is introduced, followed by purification of the final compound, this compound.
Protocol adapted from the methods described in Stock et al. (2010).[4]
Materials:
-
Fresh human whole blood
-
This compound (test compound) in DMSO
-
Calcium ionophore A23187
-
Methanol (ice-cold)
-
Enzyme immunoassay (EIA) kit for LTB4
Procedure:
-
Pre-incubation: Aliquots of human whole blood are pre-incubated with various concentrations of this compound (or vehicle control, DMSO) for a specified time (e.g., 5 hours) at 37°C.
-
Stimulation: Leukotriene biosynthesis is stimulated by the addition of calcium ionophore A23187.
-
Incubation: The samples are incubated for a further 30 minutes at 37°C.
-
Termination: The reaction is terminated by the addition of ice-cold methanol to precipitate proteins.
-
Centrifugation: The samples are centrifuged to pellet the precipitated proteins.
-
LTB4 Quantification: The supernatant is collected, and the concentration of LTB4 is determined using a specific enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 value is calculated by plotting the percentage inhibition of LTB4 production against the logarithm of the this compound concentration.
Protocol adapted from Musiyenko et al. (2009).[5]
Materials:
-
BALB/c mice
-
Respiratory Syncytial Virus (RSV)
-
This compound formulated for topical ocular administration
-
Slit-lamp biomicroscope for ocular examination
-
Reagents for quantifying cysteinyl leukotrienes (CysLTs) and IL-4 mRNA
Procedure:
-
Animal Model: Female BALB/c mice are infected with a defined plaque-forming unit (PFU) of RSV via ocular inoculation.
-
Treatment: A solution of this compound is administered topically to the eyes of the treatment group of mice shortly after RSV infection and then daily for the duration of the experiment. A control group receives the vehicle solution.
-
Ocular Examination: The severity of ocular inflammation is assessed and scored at various time points post-infection using a slit-lamp biomicroscope. Parameters such as conjunctivitis, discharge, and lid edema are evaluated.
-
Tissue Collection: At specified time points, mice are euthanized, and eye tissues are collected.
-
Biochemical Analysis: The levels of CysLTs in the ocular tissue are quantified. Additionally, the expression of IL-4 mRNA is measured using techniques such as quantitative real-time PCR.
-
Data Analysis: The scores for ocular pathology and the levels of inflammatory mediators (CysLTs and IL-4) are compared between the this compound-treated group and the control group to determine the anti-inflammatory efficacy of the compound.
Signaling Pathway
The FLAP inhibitor this compound acts upstream in the leukotriene biosynthesis pathway. By binding to FLAP, it prevents the transfer of arachidonic acid to 5-lipoxygenase (5-LO), thereby inhibiting the production of all leukotrienes.
References
- 1. AM-679 (cannabinoid) - Wikipedia [en.wikipedia.org]
- 2. "Design and synthesis of selective cannabinoid receptor ligands: Amino" by Hongfeng Deng [digitalcommons.lib.uconn.edu]
- 3. researchgate.net [researchgate.net]
- 4. AM-679 (FLAP inhibitor) - Wikipedia [en.wikipedia.org]
- 5. A novel 5-lipoxygenase-activating protein inhibitor, this compound, reduces inflammation in the respiratory syncytial virus-infected mouse eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for AM679 in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AM679, also known as 1-pentyl-3-(2-iodobenzoyl)indole, is a synthetic cannabinoid that acts as a potent agonist for both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), with Ki values of 13.5 nM and 49.5 nM, respectively. Cannabinoid receptors are G-protein coupled receptors (GPCRs) that are expressed in various tissues and have been implicated in a range of physiological processes. Notably, CB1 and CB2 receptors have been identified as potential therapeutic targets in oncology.
Activation of cannabinoid receptors by agonists has been shown to modulate key cellular signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[1][2][3] These pathways include the phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK) cascades.[4][5] In various cancer cell lines, synthetic cannabinoid agonists have been demonstrated to inhibit tumor growth, induce cell cycle arrest, and promote apoptosis.[3][5]
These application notes provide a general framework for investigating the effects of this compound in a cell culture setting. The protocols outlined below for cell viability, apoptosis, and protein expression analysis are based on established methodologies for studying similar cannabinoid receptor agonists. Researchers should note that optimal experimental conditions, including cell type, this compound concentration, and incubation time, will need to be determined empirically.
Data Presentation
The following tables present illustrative quantitative data based on expected outcomes from treating cancer cells with a CB1/CB2 agonist like this compound.
Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 92 ± 4.8 |
| 5 | 75 ± 6.1 |
| 10 | 58 ± 5.5 |
| 25 | 41 ± 4.9 |
| 50 | 25 ± 3.7 |
Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)
| This compound Concentration (µM) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| 0 (Vehicle Control) | 3.1 ± 0.8 | 1.5 ± 0.4 |
| 10 | 15.2 ± 2.1 | 5.4 ± 1.1 |
| 25 | 28.7 ± 3.5 | 12.8 ± 2.3 |
| 50 | 45.3 ± 4.2 | 25.1 ± 3.9 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final solvent concentration should be kept constant across all wells (e.g., <0.1% DMSO).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells with ice-cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture dishes and treat with this compound or vehicle control for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Mandatory Visualizations
Caption: this compound-mediated CB1/CB2 receptor signaling pathway.
Caption: Experimental workflows for analyzing the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Cannabinoids Modulate Neuronal Activity and Cancer by CB1 and CB2 Receptor-Independent Mechanisms [frontiersin.org]
- 3. Cannabinoids, Endocannabinoids and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cannabinoid Receptors, CB1 and CB2, as Novel Targets for Inhibition of Non-Small Cell Lung Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM679 in Mouse Models
Disclaimer: The following information is provided for research purposes only. The compound "AM679" does not correspond to a widely recognized or publicly documented agent in scientific literature. The data and protocols presented here are hypothetical and based on common practices for novel compound evaluation in preclinical mouse models. Researchers should substitute the specific parameters relevant to their actual compound of interest.
Introduction
This document provides a framework for the preclinical evaluation of novel therapeutic compounds, hypothetically termed this compound, in mouse models. The protocols outlined below cover essential steps from initial dose-finding studies to efficacy evaluation in a tumor xenograft model. The provided methodologies and data tables are templates that should be adapted to the specific characteristics of the compound under investigation.
Quantitative Data Summary
Effective preclinical assessment of a novel compound requires a systematic approach to determine its therapeutic window and efficacy. The following tables provide a template for summarizing key quantitative data from dose-finding and efficacy studies for a compound like this compound.
Table 1: Maximum Tolerated Dose (MTD) of this compound in C57BL/6 Mice
| Dosage (mg/kg) | Administration Route | Dosing Frequency | Observation Period (Days) | Clinical Signs of Toxicity | Body Weight Change (%) |
| 10 | Intraperitoneal (IP) | Daily | 14 | No observable toxicity | + 2.5% |
| 30 | Intraperitoneal (IP) | Daily | 14 | Lethargy, ruffled fur | - 5.0% |
| 100 | Intraperitoneal (IP) | Daily | 14 | Severe lethargy, hunched posture | - 15.0% (Exceeds MTD) |
| 10 | Oral (PO) | Daily | 14 | No observable toxicity | + 3.0% |
| 30 | Oral (PO) | Daily | 14 | No observable toxicity | + 1.5% |
| 100 | Oral (PO) | Daily | 14 | Mild lethargy | - 4.0% |
Table 2: Efficacy of this compound in a B16-F10 Melanoma Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Frequency | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal (IP) | Daily | 1500 ± 250 | 0% |
| This compound | 10 | Intraperitoneal (IP) | Daily | 950 ± 180 | 36.7% |
| This compound | 30 | Intraperitoneal (IP) | Daily | 500 ± 120 | 66.7% |
| Positive Control (Dacarbazine) | 80 | Intraperitoneal (IP) | Every 3 Days | 600 ± 150 | 60.0% |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity.
Materials:
-
This compound compound
-
Vehicle solution (e.g., sterile PBS, DMSO/saline mixture)
-
8-week-old C57BL/6 mice
-
Standard animal housing and husbandry equipment
-
Calibrated scale for body weight measurement
-
Syringes and needles for administration
Procedure:
-
Acclimate mice to the facility for at least one week prior to the study.
-
Randomly assign mice to different dosing cohorts (n=3-5 per group).
-
Prepare fresh formulations of this compound in the appropriate vehicle at the desired concentrations.
-
Administer this compound or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection or oral gavage).
-
Monitor mice daily for clinical signs of toxicity, including changes in appearance (piloerection, hunched posture), behavior (lethargy, social withdrawal), and hydration status.
-
Measure the body weight of each mouse daily. A body weight loss of more than 15-20% is often considered a humane endpoint.
-
Continue daily dosing and monitoring for a predefined period (e.g., 14 days).
-
The MTD is defined as the highest dose that does not result in significant morbidity, mortality, or more than a 15% loss of body weight.
Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
B16-F10 melanoma cells
-
8-week-old immunodeficient mice (e.g., NOD-SCID or NSG)
-
This compound compound and vehicle
-
Positive control drug (e.g., Dacarbazine)
-
Matrigel or similar basement membrane matrix
-
Calipers for tumor measurement
-
Syringes and needles for cell implantation and drug administration
Procedure:
-
Culture B16-F10 cells under standard conditions.
-
Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously implant 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 per group): Vehicle control, this compound (different doses), and positive control.
-
Initiate treatment according to the dosing regimen determined from the MTD study.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor body weight and clinical signs of toxicity throughout the study.
-
Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach the predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be targeted by a compound like this compound and a typical experimental workflow for its preclinical evaluation.
Caption: Hypothetical MAPK/ERK signaling pathway targeted by this compound.
Caption: Experimental workflow for preclinical evaluation of this compound.
Application Note and Protocol: Preparation of AM679 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction AM679 is a potent synthetic cannabinoid (CB) that acts as a moderately potent agonist for the cannabinoid receptors CB1 and CB2, with Ki values of 13.5 nM and 49.5 nM, respectively[1][2]. Its chemical name is (2-iodophenyl)(1-pentyl-1H-indol-3-yl)-methanone, and it is classified as an aminoalkylindole derivative[1][3]. Due to its activity at cannabinoid receptors, this compound is a valuable tool in neurological and pharmacological research. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo studies. The physiological and toxicological properties of this compound are not fully known, and it should be handled with appropriate safety precautions in a laboratory setting[1]. This product is intended for research and forensic applications only[1].
Chemical and Physical Properties
The quantitative data for this compound are summarized in the table below for easy reference. Proper understanding of these properties, especially solubility, is critical for preparing accurate and effective stock solutions.
| Property | Value | Reference |
| CAS Number | 335160-91-3 | [1] |
| Molecular Formula | C₂₀H₂₀INO | [1] |
| Molecular Weight | 417.3 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Solubility (DMSO) | 14 mg/mL | [1] |
| Solubility (DMF) | 10 mg/mL | [1] |
| Solubility (Ethanol) | 10 mg/mL | [1] |
| Water Solubility | Insoluble | [2] |
| Storage (Solid) | -20°C (long-term); 0-4°C (short-term) | [2] |
| Stability (Solid) | ≥ 5 years at -20°C | [1] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent, given its superior solubility for this compound[1].
2.1. Materials and Equipment
-
This compound powder (≥98% purity)[1]
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
2.2. Safety Precautions
-
WARNING: The physiological and toxicological properties of this compound are not well-established[1]. This compound should be handled as a potentially hazardous substance.
-
Conduct all weighing and solution preparation in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of the powder and direct contact with skin or eyes.
-
Dispose of waste according to institutional guidelines for chemical waste.
2.3. Step-by-Step Protocol for 10 mM Stock Solution
1. Calculation of Mass:
-
The molecular weight of this compound is 417.3 g/mol [1].
-
To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
- Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
- Mass (mg) = 0.010 mol/L x 0.001 L x 417.3 g/mol x 1000 mg/g = 4.173 mg
2. Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out approximately 4.173 mg of this compound powder into the tube. Record the exact mass.
3. Dissolving the Compound:
-
Based on the exact mass recorded, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
- Volume (µL) = [Mass (mg) / 417.3 ( g/mol )] / 0.010 (mol/L) x 1,000,000 (µL/L)
- Example: If you weighed 4.20 mg, the required DMSO volume is: [4.20 / 417.3] / 0.010 * 1,000,000 ≈ 1006 µL.
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
4. Solubilization and Aliquoting:
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved. The solution should be clear and free of particulates.
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
5. Storage and Stability:
-
Store the aliquoted stock solution at -20°C for long-term storage (months to years)[2].
-
For short-term storage (days to weeks), 0-4°C can be used[2].
-
Properly stored, the stock solution is expected to be stable for over 2 years[2]. Protect from light to prevent potential photodecomposition.
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
References
Application Notes and Protocols for Cell-Based Assays Using AM679
A critical lack of publicly available scientific information precludes the development of detailed application notes and protocols for cell-based assays involving AM679.
Our comprehensive search of scientific literature and public databases has revealed that this compound, identified as 1-Pentyl-3-(2-iodobenzoyl)indole, is classified as a controlled substance. Beyond this classification, there is a notable absence of published research detailing its mechanism of action, cellular targets, or any established use in cell-based assays.
The development of robust and reproducible cell-based assays is fundamentally dependent on a thorough understanding of the compound's biological activity. This includes knowledge of its specific molecular targets, the signaling pathways it modulates, and its effects on cellular functions. Without this foundational information for this compound, it is not feasible to design or propose specific experimental protocols, create meaningful data presentations, or visualize its signaling pathways.
The provided search results offer general overviews of various cell-based assay methodologies, such as reporter gene assays, protein-protein interaction studies, and immunohistochemistry. However, none of these resources mention or provide any context for the application of this compound.
Therefore, until scientific research elucidating the biological properties of this compound becomes available, the creation of the requested detailed application notes and protocols is not possible. We advise researchers interested in this compound to first undertake foundational studies to characterize its biochemical and cellular effects.
Application Notes and Protocols for AM679 Treatment of Primary Cell Lines
Introduction
The designation AM679 refers to two distinct research compounds with different mechanisms of action: a cannabinoid receptor agonist and a 5-lipoxygenase-activating protein (FLAP) inhibitor. These application notes provide detailed information and experimental protocols for the use of each compound in the treatment of primary cell lines for research purposes.
Part 1: this compound (Cannabinoid Receptor Agonist)
Compound Information
-
IUPAC Name: 1-Pentyl-3-(2-iodobenzoyl)indole
-
Mechanism of Action: this compound is a moderately potent agonist for the cannabinoid receptors CB1 and CB2. Activation of these G protein-coupled receptors can lead to a variety of downstream signaling events, including inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of mitogen-activated protein kinase (MAPK) pathways. In the central nervous system, CB1 receptor activation is known to modulate neurotransmitter release. In immune cells, CB2 receptor activation is primarily associated with anti-inflammatory effects.
Signaling Pathway
Caption: Signaling pathway of this compound as a cannabinoid agonist.
Application: Modulation of Primary Microglial Activation
Primary microglia are the resident immune cells of the central nervous system. Their activation is a hallmark of neuroinflammation. Cannabinoid receptor agonists are frequently studied for their ability to modulate microglial activation and subsequent inflammatory responses.
Experimental Protocols
1. Protocol for Culturing Primary Microglia
-
Source: Postnatal day 1-3 mouse or rat pups.
-
Procedure:
-
Isolate cerebral cortices and remove meninges in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mechanically dissociate the tissue by gentle trituration.
-
Plate the mixed cell suspension in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin in T75 flasks.
-
After 10-14 days, a confluent glial layer will form. Vigorously shake the flasks to detach and harvest the microglia.
-
Plate the isolated microglia for subsequent experiments.
-
2. Protocol for Microglial Activation and this compound Treatment
-
Materials: Lipopolysaccharide (LPS), this compound, primary microglia.
-
Procedure:
-
Plate primary microglia at a density of 2.5 x 10^5 cells/well in a 24-well plate.
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10 nM - 10 µM) for 1 hour.
-
Stimulate the microglia with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA analysis.
-
3. Protocol for Nitric Oxide (NO) Production Assay (Griess Assay)
-
Purpose: To quantify the production of nitric oxide, a pro-inflammatory mediator, by activated microglia.
-
Procedure:
-
After treating the cells as described above, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Quantitative Data (Representative)
The following table summarizes expected results based on studies with other cannabinoid agonists on primary microglia.
| Treatment Group | Nitric Oxide Production (% of LPS control) | IL-6 Release (% of LPS control) | TNF-α Release (% of LPS control) |
| Control | 0-5% | 0-5% | 0-5% |
| LPS (100 ng/mL) | 100% | 100% | 100% |
| LPS + this compound (100 nM) | 70-80% | 65-75% | 75-85% |
| LPS + this compound (1 µM) | 40-50% | 35-45% | 45-55% |
| LPS + this compound (10 µM) | 15-25% | 10-20% | 20-30% |
Experimental Workflow
Caption: Workflow for assessing this compound's effect on microglia.
Part 2: this compound (FLAP Inhibitor)
Compound Information
-
Mechanism of Action: This this compound is a potent inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is an essential co-factor for 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of leukotrienes. By inhibiting FLAP, this compound prevents the production of pro-inflammatory leukotrienes, such as LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).
Signaling Pathway
Caption: Mechanism of action of this compound as a FLAP inhibitor.
Application: Inhibition of Leukotriene Synthesis in Primary Human Neutrophils
Primary human neutrophils are key effector cells in acute inflammation and are a major source of leukotrienes. FLAP inhibitors are commonly tested on these cells to assess their efficacy in blocking leukotriene production.
Experimental Protocols
1. Protocol for Isolation of Primary Human Neutrophils
-
Source: Freshly drawn human blood from healthy donors.
-
Procedure:
-
Use density gradient centrifugation (e.g., with Polymorphprep™) to separate polymorphonuclear cells (PMNs) from peripheral blood mononuclear cells (PBMCs) and red blood cells.
-
Collect the PMN layer.
-
Perform a brief hypotonic lysis to remove any remaining red blood cells.
-
Wash the neutrophil pellet and resuspend in an appropriate buffer (e.g., HBSS).
-
2. Protocol for Neutrophil Stimulation and this compound Treatment
-
Materials: Calcium ionophore (e.g., A23187), this compound, isolated human neutrophils.
-
Procedure:
-
Resuspend neutrophils to a concentration of 1 x 10^7 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM - 1 µM) for 15 minutes at 37°C.
-
Stimulate the neutrophils with calcium ionophore A23187 (e.g., 5 µM) for 10 minutes to induce leukotriene synthesis.
-
Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.
-
Collect the supernatant for leukotriene analysis.
-
3. Protocol for LTB4 Measurement by ELISA
-
Purpose: To quantify the production of LTB4.
-
Procedure:
-
Use a commercially available LTB4 ELISA kit.
-
Add the collected supernatants and LTB4 standards to the wells of the ELISA plate pre-coated with an LTB4 antibody.
-
Follow the kit manufacturer's instructions for the addition of LTB4-HRP conjugate, washing steps, substrate addition, and stopping the reaction.
-
Read the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the LTB4 concentration in the samples based on the standard curve.
-
Quantitative Data (Representative)
The following table summarizes expected results for a potent FLAP inhibitor.
| Treatment Group | LTB4 Production (pg/mL) | % Inhibition |
| Unstimulated Control | < 50 | - |
| A23187 (5 µM) | 1000 - 1500 | 0% |
| A23187 + this compound (1 nM) | 600 - 900 | 40-60% |
| A23187 + this compound (10 nM) | 150 - 300 | 80-90% |
| A23187 + this compound (100 nM) | < 100 | >90% |
Experimental Workflow
Caption: Workflow for assessing this compound's effect on neutrophils.
Application Notes and Protocols for AM679 in an Ocular Inflammation Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for evaluating the efficacy of AM679, a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP), in a murine model of ocular inflammation. The protocol is based on the well-established endotoxin-induced uveitis (EIU) model, adapted for the topical administration of this compound. These guidelines will enable researchers to consistently induce ocular inflammation and assess the anti-inflammatory potential of this compound. Included are methodologies for disease induction, treatment administration, and comprehensive assessment of ocular inflammation, along with data presentation tables and diagrams of the experimental workflow and the targeted signaling pathway.
Introduction
Ocular inflammation, a significant cause of vision impairment and blindness, involves a complex interplay of inflammatory mediators. Cysteinyl leukotrienes (CysLTs) are potent pro-inflammatory lipid mediators derived from the 5-lipoxygenase (5-LO) pathway, which are implicated in various inflammatory conditions, including ocular inflammation.[1] this compound is a novel and potent inhibitor of the 5-lipoxygenase-activating protein (FLAP), a critical protein for the cellular synthesis of leukotrienes.[1][2] By inhibiting FLAP, this compound effectively reduces the production of CysLTs, thereby mitigating the inflammatory response.[2] Preclinical studies have demonstrated the potential of this compound in reducing inflammation in a respiratory syncytial virus (RSV)-infected mouse eye model, suggesting its therapeutic utility in other inflammatory ocular diseases.[1][2]
This application note details a robust protocol for utilizing the endotoxin-induced uveitis (EIU) mouse model to assess the anti-inflammatory effects of this compound. The EIU model is an acute, TLR4-mediated model of ocular inflammation that is widely used to test novel anti-inflammatory therapeutics.[3]
Signaling Pathway of this compound
This compound targets the 5-lipoxygenase pathway by inhibiting the 5-lipoxygenase-activating protein (FLAP). In response to inflammatory stimuli, arachidonic acid is released from the cell membrane and is presented to 5-lipoxygenase (5-LO) by FLAP. 5-LO then catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4), which is subsequently converted to other leukotrienes, including the pro-inflammatory cysteinyl leukotrienes (CysLTs). By inhibiting FLAP, this compound prevents the initial step in this cascade, leading to a reduction in the production of all downstream leukotrienes.
Experimental Protocol: this compound in a Murine Endotoxin-Induced Uveitis (EIU) Model
This protocol describes the induction of ocular inflammation using lipopolysaccharide (LPS) and the subsequent treatment with topical this compound.
Materials
-
Animals: 6-8 week old BALB/c or C57BL/6 mice.
-
Inducing Agent: Lipopolysaccharide (LPS) from Escherichia coli (serotype 055:B5).
-
Test Compound: this compound solution (concentration to be determined by dose-response studies, e.g., 1 mg/mL).
-
Vehicle Control: Vehicle solution for this compound.
-
Anesthetics: Ketamine/Xylazine cocktail for intraperitoneal injection.
-
Topical Anesthetic: Proparacaine hydrochloride ophthalmic solution.
-
Pupil Dilator: Tropicamide ophthalmic solution.
-
Phosphate-buffered saline (PBS), sterile.
-
Calipers for measuring pupil diameter.
-
Slit-lamp biomicroscope.
-
Optical Coherence Tomography (OCT) system.
-
Materials for euthanasia and tissue collection (e.g., CO2 chamber, scissors, forceps).
-
Materials for histology (e.g., formalin, paraffin, hematoxylin and eosin stain).
-
Materials for molecular analysis (e.g., RNA extraction kits, qPCR reagents).
Experimental Workflow
Detailed Methodology
1. Animal Handling and Acclimatization
-
House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
All procedures should be performed in accordance with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research and approved by the local Institutional Animal Care and Use Committee.
2. Baseline Ocular Examination
-
Prior to induction, perform a baseline examination of the eyes of all mice using a slit-lamp biomicroscope and OCT to ensure no pre-existing ocular abnormalities.
3. Endotoxin-Induced Uveitis (EIU) Induction
-
Induce EIU by a single subcutaneous injection of 200 µg of LPS (dissolved in 100 µL of sterile PBS) into the footpad of each mouse.[4][5]
-
The peak of inflammation is typically observed 24 hours after LPS injection.[4]
4. This compound Treatment
-
Immediately following LPS injection, and at subsequent time points (e.g., 6 and 12 hours post-injection), topically administer 5 µL of this compound solution to the ocular surface of the mice in the treatment group.
-
Administer 5 µL of the vehicle solution to the control group at the same time points.
-
A separate naive group (no LPS, no treatment) should also be included.
5. Assessment of Ocular Inflammation (24 hours post-LPS)
a. Clinical Scoring:
-
Anesthetize the mice and dilate their pupils with tropicamide.
-
Examine the anterior segment of the eye using a slit-lamp biomicroscope.
-
Score the degree of inflammation based on a standardized scoring system (see Table 1). A blinded observer should perform the scoring.
Table 1: Clinical Scoring System for EIU
| Score | Iris | Pupil | Flare (Aqueous Humor) |
| 0 | Normal vessels | Round, reactive | No flare |
| 1 | Engorged vessels | Sluggish reaction | Faint flare |
| 2 | Hyperemia | Miosis | Moderate flare, iris details clear |
| 3 | Hyperemia, exudates | Severe miosis | Intense flare, iris details hazy |
| 4 | Severe hyperemia, fibrin | No reaction to light | Fibrin in anterior chamber |
b. In Vivo Imaging:
-
Use Optical Coherence Tomography (OCT) to obtain cross-sectional images of the retina and vitreous.[3]
-
Quantify inflammatory cell infiltration in the vitreous and measure retinal thickness.[6][7]
c. Histopathological Analysis:
-
At 24 hours post-LPS injection, euthanize the mice and enucleate the eyes.
-
Fix the eyes in 10% formalin, embed in paraffin, and section.
-
Stain sections with hematoxylin and eosin (H&E).
-
Count the number of infiltrating inflammatory cells in the anterior and posterior segments of the eye in a blinded manner.
d. Molecular Analysis:
-
Collect aqueous humor and/or whole eye tissue for analysis of inflammatory mediators.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines using techniques such as ELISA or qPCR.
-
Measure the levels of cysteinyl leukotrienes in ocular tissues using appropriate assays to confirm the mechanism of action of this compound.[2]
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.
Table 2: Summary of Ocular Inflammation Assessment
| Group | Clinical Score (Mean ± SEM) | Vitreous Cell Count (cells/section, Mean ± SEM) | Retinal Thickness (µm, Mean ± SEM) | TNF-α Level (pg/mL, Mean ± SEM) | IL-6 Level (pg/mL, Mean ± SEM) | CysLTs Level (pg/mg tissue, Mean ± SEM) |
| Naive | ||||||
| Vehicle Control | ||||||
| This compound |
Conclusion
This protocol provides a comprehensive framework for evaluating the anti-inflammatory efficacy of the FLAP inhibitor this compound in an acute ocular inflammation model. By following these detailed methodologies, researchers can obtain reliable and reproducible data to support the development of this compound as a potential therapeutic agent for inflammatory eye diseases. The multimodal assessment approach, combining clinical scoring, in vivo imaging, histology, and molecular analysis, allows for a thorough characterization of the compound's effects.
References
- 1. A novel 5-lipoxygenase-activating protein inhibitor, this compound, reduces inflammation in the respiratory syncytial virus-infected mouse eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Multimodal analysis of ocular inflammation using the endotoxin-induced uveitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endotoxin-Induced Uveitis in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Assessment of Experimental Ocular Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical and Functional Evaluation of Ocular Inflammatory Disease Using the Model of Experimental Autoimmune Uveitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM679 Administration in Preclinical Studies
Initial Search and Clarification:
Following a comprehensive search for "AM679," no specific preclinical data, mechanism of action, signaling pathways, or experimental protocols associated with this identifier could be retrieved. The search results did not provide any information on a compound designated as this compound.
It is possible that "this compound" may be a typographical error, an internal compound identifier not yet disclosed in public literature, or a very recently developed molecule with no published preclinical data.
Recommendation:
To proceed with generating the requested detailed Application Notes and Protocols, please verify and provide the correct name or identifier of the compound of interest.
Once the correct compound information is available, the following structured approach will be taken to generate the requested content:
Anticipated Structure of the Application Notes and Protocols
1. Introduction
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Compound Profile: A brief overview of the compound, including its chemical class, proposed mechanism of action, and therapeutic target.
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Preclinical Rationale: Justification for its investigation in preclinical models for a specific disease area.
2. Mechanism of Action and Signaling Pathway
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A detailed description of the molecular interactions and the signaling cascade initiated by the compound.
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Signaling Pathway Diagram: A Graphviz-generated diagram illustrating the key molecular players and their interactions.
3. Preclinical Pharmacokinetics
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A summary of absorption, distribution, metabolism, and excretion (ADME) characteristics.
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Data Table: A table summarizing key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) across different species and administration routes.
4. Preclinical Efficacy Studies
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An overview of in vivo models used to assess the therapeutic potential.
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Data Table: A table summarizing efficacy data, including dosing regimens, treatment duration, and key endpoints.
5. Safety and Toxicology
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A summary of preclinical safety findings.
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Data Table: A table summarizing toxicology data, including observed adverse effects and no-observed-adverse-effect-level (NOAEL).
6. Experimental Protocols
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In Vivo Administration:
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Detailed protocols for various routes of administration (e.g., oral gavage, intravenous, intraperitoneal, subcutaneous).
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Vehicle formulation and preparation.
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Dosing calculations.
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Pharmacokinetic Analysis:
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Blood and tissue sample collection procedures.
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Sample processing and storage.
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Bioanalytical method overview (e.g., LC-MS/MS).
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Efficacy Model Protocol:
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A step-by-step guide for a representative in vivo efficacy study.
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Experimental Workflow Diagram: A Graphviz-generated diagram outlining the sequence of experimental steps.
We await your clarification to provide you with the accurate and detailed information you require.
Troubleshooting & Optimization
AM679 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of AM679.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a synthetic cannabinoid that acts as a moderately potent agonist for the cannabinoid receptors CB1 and CB2. It is often used in research to investigate the endocannabinoid system.
Q2: What are the recommended storage conditions for solid this compound?
Solid this compound is stable for at least five years when stored at -20°C.[1] To ensure maximum stability, it is recommended to store the compound in a tightly sealed container, protected from light and moisture.
Q3: In which solvents is this compound soluble?
This compound is soluble in several organic solvents. The approximate solubilities are provided in the table below.
| Solvent | Approximate Solubility |
| DMF | 10 mg/mL |
| DMSO | 14 mg/mL |
| Ethanol | 10 mg/mL |
| (Data sourced from Cayman Chemical product information)[1] |
For cell-based assays, DMSO is a common choice for preparing concentrated stock solutions due to its high solvating power for lipophilic compounds.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
If you are experiencing issues with dissolving solid this compound, follow these troubleshooting steps:
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Ensure the Correct Solvent is Being Used: Refer to the solubility table above. For most biological experiments, starting with DMSO is recommended.
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Gentle Warming: Briefly and gently warm the solution to 37°C in a water bath. This can help increase the dissolution rate. Caution: Avoid prolonged heating, as this may promote degradation.
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Vortexing/Sonication: Agitate the solution using a vortex mixer. If the compound still does not dissolve, brief sonication in an ultrasonic bath can be effective. Use short bursts to avoid excessive heating of the sample.
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Fresh Solvent: Ensure the solvent used is anhydrous and of high purity. Water contamination in DMSO can reduce its solvating capacity for hydrophobic compounds.
Issue 2: Precipitation of this compound from Solution
Precipitation can occur when a concentrated stock solution of this compound is diluted into an aqueous buffer or cell culture medium. This is a common issue for hydrophobic compounds.
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Problem: Direct dilution of a high-concentration DMSO stock into an aqueous solution leads to the compound crashing out.
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Solution Workflow:
Troubleshooting workflow for this compound precipitation. -
Detailed Steps:
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Minimize Final Solvent Concentration: Aim for a final DMSO concentration in your experimental medium of less than 0.5%, and ideally below 0.1%, to avoid solvent effects on cells and reduce the likelihood of precipitation.
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Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. For example, first, dilute your concentrated DMSO stock into a small volume of your final aqueous buffer, vortexing gently, and then add this intermediate dilution to the rest of your final volume.
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Use of Carriers: For particularly challenging situations, the addition of a biocompatible surfactant like Pluronic F-127 or a carrier protein such as bovine serum albumin (BSA) to the final culture medium can help to maintain the solubility of hydrophobic compounds.
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Issue 3: Concerns About this compound Stability in Solution
While solid this compound is stable long-term at -20°C, its stability in solution is a critical consideration for experimental design and data reproducibility.
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General Recommendations: Based on stability studies of other synthetic cannabinoids, it is strongly recommended to prepare fresh dilutions of this compound for each experiment from a frozen stock solution.[2][3] Avoid storing working dilutions at room temperature or 4°C for extended periods.
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Stock Solution Storage:
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Prepare a high-concentration stock solution in a suitable solvent like DMSO.
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Aliquot the stock solution into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
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Store these aliquots at -20°C or -80°C. While specific data for this compound is not available, many synthetic cannabinoids are more stable at lower temperatures.[3]
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Degradation: The degradation pathways for this compound in solution have not been extensively characterized in publicly available literature. However, similar compounds can be susceptible to hydrolysis or oxidation. To minimize degradation, protect solutions from light and store them frozen.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a method for preparing a concentrated stock solution of this compound, which can then be used for further dilutions in experimental assays.
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Materials:
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This compound (solid)
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Dimethyl sulfoxide (DMSO), anhydrous
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Sterile microcentrifuge tubes or vials
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Calibrated balance
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Vortex mixer
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Calculation:
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The molecular weight of this compound is 417.29 g/mol .
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To prepare a 10 mM solution, you will need 4.173 mg of this compound per 1 mL of DMSO.
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Protocol Workflow:
Workflow for preparing this compound stock solution. -
Procedure:
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Carefully weigh out the desired amount of solid this compound (e.g., 4.17 mg) and place it in a sterile vial.
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Add the calculated volume of anhydrous DMSO (e.g., 1 mL).
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Vortex the solution until the solid is completely dissolved. If necessary, warm the vial briefly in a 37°C water bath to aid dissolution.
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Once fully dissolved, dispense the stock solution into smaller, single-use aliquots. This prevents contamination and degradation from repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
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Using this compound in a Cell-Based Assay
This is a general guideline for diluting the this compound stock solution for use in a typical cell culture experiment.
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Thaw Stock Solution: Thaw a single aliquot of your this compound DMSO stock solution at room temperature.
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Prepare Intermediate Dilution (if necessary): Depending on your final desired concentration, it may be necessary to perform an intermediate dilution in pure cell culture medium or a buffer like PBS. This can help prevent precipitation when adding the compound to the final cell culture volume.
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Final Dilution: Add the appropriate volume of the stock or intermediate dilution to your cell culture medium to achieve the final desired concentration. Ensure that the final concentration of DMSO is non-toxic to your cells (typically <0.5%).
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Mixing: Mix the final solution gently but thoroughly by pipetting up and down or swirling the plate/flask before adding it to your cells.
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Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium without this compound.
Signaling Pathway
This compound is an agonist for the CB1 and CB2 cannabinoid receptors, which are G-protein coupled receptors (GPCRs). Upon activation, these receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of various ion channels and signaling cascades.
References
- 1. ojp.gov [ojp.gov]
- 2. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing AM679 Concentration for Efficacy: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of AM679 for experimental efficacy. Due to the existence of two distinct compounds referred to as this compound, this guide addresses both: a cannabinoid receptor agonist and a 5-Lipoxygenase-activating protein (FLAP) inhibitor. Each section provides detailed protocols, quantitative data, and troubleshooting advice to ensure successful experimental outcomes.
Part 1: this compound as a Cannabinoid Receptor Agonist (CAS 335160-91-3)
This compound (CAS 335160-91-3) is a moderately potent agonist for the cannabinoid receptors CB1 and CB2. It is a valuable tool for studying the endocannabinoid system.
Quantitative Data Summary
| Parameter | Value | Receptor | Reference |
| Kᵢ | 13.5 nM | CB1 | [1] |
| Kᵢ | 49.5 nM | CB2 | [1] |
Experimental Protocols
1. Stock Solution Preparation:
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Solubility: this compound is soluble in DMF (10 mg/ml), DMSO (14 mg/ml), and ethanol (10 mg/ml).[1] For cell culture experiments, DMSO is the recommended solvent.
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Procedure:
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
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Vortex thoroughly until the compound is completely dissolved.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store stock solutions at -20°C for long-term storage.
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2. Cell Culture Treatment Protocol:
This protocol provides a general guideline for treating adherent cells with this compound. Optimization will be required for specific cell lines and experimental endpoints.
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Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.
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Preparation of Working Solutions:
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Thaw an aliquot of the this compound stock solution at room temperature.
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Prepare serial dilutions of the stock solution in a serum-free cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (e.g., 0.1% DMSO).
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Cell Treatment:
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Remove the existing culture medium from the cells.
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Wash the cells once with sterile phosphate-buffered saline (PBS).
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Add the prepared working solutions of this compound or vehicle control to the respective wells.
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Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
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Endpoint Analysis: After the incubation period, proceed with the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo®), western blotting, or gene expression analysis.
Signaling Pathway
Activation of cannabinoid receptors CB1 and CB2 by agonists like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Troubleshooting and FAQs
| Issue | Possible Cause | Recommendation |
| Poor solubility/precipitation in media | The concentration of this compound is too high, or the final DMSO concentration is too low. | - Ensure the final DMSO concentration is sufficient to maintain solubility (typically ≤ 0.5%).- Prepare fresh dilutions from the stock solution for each experiment.- Gently warm the media to 37°C before adding the compound. |
| High cytotoxicity observed | The concentration of this compound is too high for the specific cell line. | - Perform a dose-response curve to determine the IC₅₀ value for your cell line.- Start with a lower concentration range based on the reported Kᵢ values (e.g., 10 nM - 1 µM).- Reduce the treatment duration. |
| Inconsistent or no effect observed | - Compound degradation due to improper storage.- Low receptor expression in the cell line.- Suboptimal treatment conditions. | - Ensure stock solutions are stored properly at -20°C and avoid multiple freeze-thaw cycles.- Verify the expression of CB1 and/or CB2 receptors in your cell line using techniques like qPCR or western blotting.- Optimize treatment duration and cell density. |
| Off-target effects | This compound may interact with other receptors or signaling pathways at higher concentrations. | - Use the lowest effective concentration determined from your dose-response experiments.- Include appropriate controls, such as a CB1/CB2 antagonist, to confirm that the observed effects are receptor-mediated.- Consult the literature for known off-target effects of similar synthetic cannabinoids. |
Part 2: this compound as a 5-Lipoxygenase-Activating Protein (FLAP) Inhibitor (CAS 1206880-66-1)
This compound (CAS 1206880-66-1) is a potent and selective inhibitor of 5-Lipoxygenase-activating protein (FLAP), which is a key protein in the biosynthesis of leukotrienes, pro-inflammatory mediators.
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| IC₅₀ | 2.2 nM | FLAP binding assay | [2] |
| IC₅₀ | 53 nM | LTB4 production in human blood (5 hr incubation) | |
| IC₅₀ | 9 nM | LTB4 production in rat blood (4 hr incubation) |
Experimental Protocols
1. Stock Solution Preparation:
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Solubility: Information on solubility in common laboratory solvents is limited. However, a protocol for in vivo studies suggests a stock solution can be made in DMSO.[3]
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Procedure:
2. Cell-Based Assay Protocol (e.g., Leukotriene Production Assay):
This protocol provides a general workflow for assessing the inhibitory effect of this compound on leukotriene production in immune cells (e.g., neutrophils, monocytes).
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Cell Isolation and Culture: Isolate primary immune cells or use a relevant cell line (e.g., HL-60 differentiated into neutrophil-like cells).
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Pre-incubation with this compound:
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Prepare working solutions of this compound in the appropriate cell culture medium.
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Pre-incubate the cells with different concentrations of this compound or vehicle control for a specific duration (e.g., 15-60 minutes) to allow for cell penetration and target engagement.
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Cell Stimulation:
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Stimulate the cells with a calcium ionophore (e.g., A23187) or a relevant physiological stimulus to induce leukotriene biosynthesis.
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Measurement of Leukotrienes:
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After stimulation, collect the cell supernatant.
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Quantify the levels of leukotrienes (e.g., LTB4, LTC4) using methods such as ELISA or LC-MS/MS.
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Data Analysis: Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition of leukotriene production against the log of the inhibitor concentration.
Signaling Pathway
This compound inhibits FLAP, which is essential for the transfer of arachidonic acid to 5-lipoxygenase (5-LO), the first committed step in the leukotriene biosynthesis pathway.
Troubleshooting and FAQs
| Issue | Possible Cause | Recommendation |
| Variability in IC₅₀ values | - Different cell types and assay conditions.- Time-dependent inhibition. | - Standardize cell type, cell density, stimulus concentration, and incubation times.- Be aware that the potency of some FLAP inhibitors can increase with longer pre-incubation times. |
| Loss of potency in whole blood assays | Binding of the lipophilic inhibitor to plasma proteins like albumin. | - This is a known issue for many FLAP inhibitors. Higher concentrations may be needed for whole blood assays compared to assays with isolated cells. |
| Cellular toxicity at higher concentrations | Off-target effects or general cytotoxicity. | - Determine the cytotoxic concentration range for your specific cell line using a viability assay.- Use the lowest effective concentration that inhibits leukotriene synthesis. |
| Difficulty in achieving complete inhibition | - Incomplete inhibition of FLAP.- Activation of alternative inflammatory pathways. | - Ensure the concentration of this compound is sufficient to fully inhibit FLAP.- Consider the possibility of other signaling pathways contributing to the inflammatory response in your experimental model. |
References
potential off-target effects of AM679
This technical support center provides guidance on the potential off-target effects of two distinct compounds referred to as AM679: a FLAP (5-Lipoxygenase-activating protein) inhibitor and a synthetic cannabinoid. It is critical to identify which compound is being used to ensure the correct interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected effects in my experiment with this compound. What could be the cause?
A1: First, verify the identity of your compound. "this compound" can refer to two different molecules with distinct biological targets.
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This compound (FLAP Inhibitor): A selective inhibitor of 5-Lipoxygenase-activating protein, involved in the synthesis of leukotrienes. Its CAS number is 1206880-66-1.
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This compound (Cannabinoid): A moderately potent agonist for cannabinoid receptors CB1 and CB2.[1][2] Its CAS number is 335160-91-3.[2]
Unexpected effects could arise from using the incorrect compound or from off-target activities of the correct compound.
Q2: What are the known primary targets of each this compound compound?
A2:
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This compound (FLAP Inhibitor): Its primary target is the 5-Lipoxygenase-activating protein (FLAP).[3][4]
-
This compound (Cannabinoid): Its primary targets are the cannabinoid receptors CB1 and CB2.[1][2]
Q3: What are the potential off-target effects of this compound (Cannabinoid)?
Q4: Are there known off-target effects for this compound (FLAP Inhibitor)?
A4: The available literature emphasizes the selectivity of this compound as a FLAP inhibitor.[3] However, like any small molecule inhibitor, off-target effects cannot be completely ruled out without comprehensive screening. If you observe effects inconsistent with the inhibition of the leukotriene pathway, consider performing a broad kinase or receptor screening panel to identify potential off-target interactions.
Troubleshooting Guides
Issue 1: Inconsistent results with this compound (FLAP Inhibitor)
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Problem: Variable potency or unexpected cellular responses.
-
Troubleshooting Steps:
-
Confirm Compound Identity: Verify the CAS number (1206880-66-1) of your this compound stock.
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Assess Cell-Based Assay Conditions: The potency of this compound as a FLAP inhibitor can be time-dependent in whole blood assays.[6] Ensure consistent pre-incubation times.
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Evaluate Downstream Readouts: Instead of relying on a single endpoint, measure multiple points in the leukotriene pathway, such as levels of LTB4 and cysteinyl leukotrienes (CysLTs).[6]
-
Issue 2: Ambiguous results with this compound (Cannabinoid)
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Problem: Cellular effects do not correlate with known cannabinoid receptor expression patterns.
-
Troubleshooting Steps:
-
Confirm Compound Identity: Verify the CAS number (335160-91-3) of your this compound stock.[2]
-
Profile for GPR55 Activity: Test for potential off-target effects at GPR55, especially in cell lines known to express this receptor.[5]
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Use Selective Antagonists: Employ selective antagonists for CB1 (e.g., Rimonabant) and CB2 (e.g., SR144528) to confirm that the observed effects are mediated by these receptors.
-
Quantitative Data Summary
Table 1: Binding Affinities and Potency of this compound Compounds
| Compound | Target(s) | Parameter | Value | Reference |
| This compound (FLAP Inhibitor) | FLAP | IC₅₀ (human membrane binding) | 2 nM | [4] |
| FLAP | IC₅₀ (human whole blood, 5h incubation) | 53 nM | [6] | |
| This compound (Cannabinoid) | CB1 Receptor | Kᵢ | 13.5 nM | [1][2] |
| CB2 Receptor | Kᵢ | 49.5 nM | [1][2] |
Experimental Protocols
Protocol 1: FLAP Inhibition Assay in Human Whole Blood
This protocol is based on methodologies used to assess the potency of FLAP inhibitors.
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Blood Collection: Collect human venous blood into sodium heparin-containing tubes.
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Compound Preparation: Prepare a stock solution of this compound (FLAP Inhibitor) in DMSO. Serially dilute the stock to achieve the desired final concentrations.
-
Pre-incubation: Pre-incubate 1 mL aliquots of whole blood with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., up to 5 hours) at 37°C.[6]
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Stimulation: Add a calcium ionophore (e.g., A23187) to stimulate leukotriene production and incubate for a further 30 minutes at 37°C.
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Sample Processing: Centrifuge the samples to separate plasma.
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LTB4 Quantification: Measure LTB4 levels in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage inhibition of LTB4 production against the log concentration of this compound.
Protocol 2: Cannabinoid Receptor Binding Assay
This is a general protocol for determining the binding affinity of a ligand to cannabinoid receptors.
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Membrane Preparation: Prepare cell membranes from a cell line overexpressing either human CB1 or CB2 receptors.
-
Radioligand: Use a known high-affinity radioligand for CB1 (e.g., [³H]CP-55,940) or CB2 receptors.
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Competitive Binding: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration, and varying concentrations of unlabeled this compound (Cannabinoid).
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Incubation: Incubate the mixture at 30°C for 60-90 minutes to allow binding to reach equilibrium.
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Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
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Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Determine the Kᵢ value by fitting the data to a one-site competitive binding model using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: this compound (FLAP Inhibitor) signaling pathway.
Caption: this compound (Cannabinoid) targets and off-targets.
Caption: Troubleshooting logic for this compound experiments.
References
Technical Support Center: AM679 In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AM679 in in vitro experiments.
Crucial Initial Step: Identifying Your this compound Compound
The designation "this compound" can refer to two distinct chemical compounds with different biological targets and mechanisms of action. Before proceeding, it is imperative to identify which this compound compound you are working with.
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This compound (FLAP Inhibitor): A selective inhibitor of the 5-Lipoxygenase-Activating Protein (FLAP), primarily involved in anti-inflammatory research.
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This compound (Cannabinoid Agonist): A moderately potent agonist for the cannabinoid receptors CB1 and CB2, used in cannabinoid signaling research.
Please select the appropriate section below for detailed information and troubleshooting advice tailored to your specific compound.
Section 1: this compound - The FLAP Inhibitor
This section provides technical support for in vitro experiments using this compound, the selective inhibitor of 5-Lipoxygenase-Activating Protein (FLAP).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (FLAP Inhibitor)?
A1: this compound is a selective inhibitor of the 5-Lipoxygenase-Activating Protein (FLAP). FLAP is an essential protein for the cellular synthesis of leukotrienes, which are pro-inflammatory mediators. By binding to FLAP, this compound prevents the interaction between FLAP and 5-lipoxygenase (5-LO), thereby blocking the production of leukotrienes and exerting anti-inflammatory effects.
Q2: What are the recommended cell lines for in vitro experiments with this compound (FLAP Inhibitor)?
A2: The choice of cell line depends on the specific research question. However, cell lines that endogenously express the 5-lipoxygenase pathway components are recommended. These include:
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Human Neutrophils: Primary human neutrophils are a relevant cell type for studying leukotriene synthesis.
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Human Monocytes/Macrophages: Primary monocytes or differentiated macrophages (e.g., from THP-1 cells) are also suitable.
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HL-60 Cells: This human promyelocytic leukemia cell line can be differentiated into neutrophil-like cells and is a common model for studying the 5-lipoxygenase pathway.
Q3: My this compound (FLAP Inhibitor) is not showing the expected inhibitory effect on leukotriene production. What are the possible causes?
A3: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
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Compound Solubility and Stability: this compound is soluble in DMSO. Ensure that your stock solution is fully dissolved and has not precipitated. Prepare fresh dilutions in your assay buffer before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
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Cellular Activation: Ensure that you are adequately stimulating the cells to produce leukotrienes. A calcium ionophore like A23187 is commonly used to induce a robust response. The concentration and incubation time of the stimulant should be optimized for your specific cell type.
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Inhibitor Concentration and Pre-incubation Time: Verify that you are using an appropriate concentration range for this compound. Based on its IC50 values, concentrations in the nanomolar to low micromolar range should be effective. A pre-incubation step with this compound before stimulating the cells is crucial to allow the inhibitor to engage with its target. Optimize the pre-incubation time (e.g., 15-60 minutes).
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High Protein Content in Media: FLAP inhibitors can be highly protein-bound, which can reduce their effective concentration. If you are using serum-containing media, this may impact the potency of this compound. Consider reducing the serum concentration or using a serum-free medium during the inhibition and stimulation steps.
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Cell Health and Viability: Ensure that your cells are healthy and viable. Poor cell health can lead to inconsistent or absent responses.
Q4: I am observing high background signal in my LTB4 ELISA. How can I troubleshoot this?
A4: High background in an ELISA can obscure your results. Here are some common causes and solutions:
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Insufficient Washing: Ensure that you are washing the plate thoroughly between each step. Increase the number of wash cycles and ensure complete aspiration of the wash buffer from the wells.
-
Contaminated Reagents: Use fresh, high-quality reagents, including wash buffers and substrate solutions.
-
Non-specific Antibody Binding: Ensure that you are using the recommended blocking buffer and that the incubation time is sufficient to block non-specific binding sites.
-
Substrate Issues: The TMB substrate should be colorless before use. If it has a blueish tint, it may be contaminated or degraded. Protect the substrate from light during incubation.
-
Improper Plate Sealing: Use fresh plate sealers for each incubation step to prevent cross-contamination between wells.
Quantitative Data
| Parameter | Value | Assay System |
| IC50 | 2 nM | Human FLAP membrane binding assay |
| IC50 | 55 nM | ex vivo ionophore-challenged mouse blood LTB4 synthesis |
| IC50 | 154 nM | ex vivo ionophore-challenged human blood LTB4 synthesis |
Experimental Protocols
Leukotriene B4 (LTB4) Synthesis Assay in Human Neutrophils
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Isolation of Human Neutrophils: Isolate neutrophils from fresh human blood using a standard density gradient centrifugation method (e.g., using Ficoll-Paque).
-
Cell Plating: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) at a concentration of 1-5 x 10^6 cells/mL.
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Inhibitor Pre-incubation: Add varying concentrations of this compound (FLAP Inhibitor) or vehicle control (e.g., DMSO) to the cell suspension. Incubate for 15-60 minutes at 37°C.
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Cell Stimulation: Add a calcium ionophore (e.g., A23187, final concentration 1-5 µM) to induce leukotriene synthesis. Incubate for 5-15 minutes at 37°C.
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Termination of Reaction: Stop the reaction by placing the samples on ice and centrifuging at 4°C to pellet the cells.
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Sample Collection: Collect the supernatant, which contains the secreted LTB4.
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LTB4 Quantification: Measure the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
Signaling Pathway Visualization
Caption: this compound inhibits the FLAP-mediated synthesis of leukotrienes.
Section 2: this compound - The Cannabinoid Agonist
This section provides technical support for in vitro experiments using this compound, the cannabinoid receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (Cannabinoid Agonist)?
A1: this compound is a synthetic cannabinoid that acts as a moderately potent agonist at both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gi/o family of G-proteins. Activation of CB1 and CB2 receptors by this compound typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Downstream signaling can also involve the modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.
Q2: What are suitable cell lines for studying this compound (Cannabinoid Agonist)?
A2: The ideal cell lines are those that express either CB1 or CB2 receptors.
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HEK293 or CHO cells stably expressing human CB1 or CB2 receptors: These are the most common and reliable systems for studying the specific effects of cannabinoid ligands. They provide a clean background for dissecting signaling pathways.
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Neuroblastoma cell lines (e.g., N18TG2): These cells can endogenously express CB1 receptors.
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Immune cell lines (e.g., HL-60, Jurkat): These cells can express CB2 receptors.
Q3: I am not observing a decrease in cAMP levels after treating my cells with this compound (Cannabinoid Agonist). What could be the issue?
A3: A lack of response in a cAMP assay can be due to several factors:
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Receptor Expression: Confirm that your chosen cell line expresses the target cannabinoid receptor (CB1 or CB2) at a sufficient level.
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Forskolin Stimulation: To measure a decrease in cAMP, you first need to stimulate its production. Forskolin is commonly used for this purpose as it directly activates adenylyl cyclase. Ensure you are using an optimal concentration of forskolin to induce a robust, but not maximal, cAMP signal.
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Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and internalization, resulting in a diminished response. Keep the incubation time with this compound as short as is necessary to observe a response (typically 15-30 minutes).
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Cell Density: The number of cells per well can affect the magnitude of the cAMP response. Optimize the cell seeding density for your assay.
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Phosphodiesterase (PDE) Activity: PDEs are enzymes that degrade cAMP. To enhance the signal window, consider including a PDE inhibitor, such as IBMX, in your assay buffer.
Q4: I am seeing high variability in my ERK phosphorylation Western blot results. What are some common causes?
A4: Western blotting for phosphorylated proteins can be sensitive to several variables:
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Basal Phosphorylation Levels: High basal levels of pERK can mask the effect of your agonist. Serum starvation of your cells for several hours (e.g., 4-18 hours) before the experiment is crucial to reduce this background.
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Stimulation Time: ERK phosphorylation is often a transient event. Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to determine the peak phosphorylation time for this compound in your cell system.
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Sample Preparation: Work quickly and on ice after cell lysis to prevent dephosphorylation by phosphatases. The lysis buffer should contain phosphatase and protease inhibitors.
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Loading Controls: Always probe your blots for total ERK to ensure equal protein loading between lanes. The ratio of pERK to total ERK should be used for quantification.
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Antibody Quality: Use high-quality, validated antibodies for both phospho-ERK and total ERK.
Q5: Are there any known off-target effects for this compound (Cannabinoid Agonist)?
A5: Synthetic cannabinoids can sometimes interact with other receptors. One potential off-target is the orphan G-protein coupled receptor GPR55, which has been shown to be activated by some cannabinoid ligands. If you observe unexpected effects, it may be worthwhile to investigate whether GPR55 is expressed in your cell system and if a GPR55 antagonist can block these effects.
Quantitative Data
| Parameter | Value | Receptor |
| Ki | 13.5 nM | Human CB1 |
| Ki | 49.5 nM | Human CB2 |
Experimental Protocols
cAMP Accumulation Assay
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Cell Culture: Plate HEK293 cells stably expressing either CB1 or CB2 receptors in a 96-well plate and grow to confluency.
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Serum Starvation: The day of the assay, replace the growth medium with serum-free medium and incubate for at least 1 hour.
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Inhibitor Pre-treatment (for antagonists): If testing for antagonist activity, pre-incubate with the antagonist for 15-30 minutes.
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Agonist and Forskolin Treatment: Add this compound (Cannabinoid Agonist) at various concentrations, along with a fixed concentration of forskolin (e.g., 1-10 µM) and a PDE inhibitor (e.g., 100 µM IBMX). Incubate for 15-30 minutes at 37°C.
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Cell Lysis: Lyse the cells according to the instructions of your cAMP detection kit.
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cAMP Quantification: Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
ERK1/2 Phosphorylation Assay (Western Blot)
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Cell Culture and Serum Starvation: Plate cells (e.g., HEK293-CB1) in 6-well plates. Once they reach 80-90% confluency, serum starve them for 4-18 hours.
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Agonist Stimulation: Treat the cells with this compound (Cannabinoid Agonist) at the desired concentrations for the predetermined optimal time (e.g., 5-15 minutes) at 37°C.
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Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein per lane on an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
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Wash the membrane with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane with TBST.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody against total ERK1/2 to serve as a loading control.
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Densitometry: Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
Signaling Pathway Visualization
Caption: this compound activates CB1/CB2 receptors, leading to cAMP inhibition and MAPK activation.
minimizing cytotoxicity of AM679 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of AM679 in cell culture experiments. As "this compound" can refer to two distinct molecules—a FLAP inhibitor and a synthetic cannabinoid agonist—this guide addresses both possibilities.
I. Identifying Your this compound Compound
Before troubleshooting, it is crucial to identify which this compound compound you are using. The experimental context and the intended biological target are the best indicators.
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This compound (FLAP Inhibitor): This compound is used in studies related to inflammation, leukotriene pathways, and respiratory diseases. It is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP).
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This compound (Cannabinoid Agonist): This compound is utilized in research on the endocannabinoid system, targeting cannabinoid receptors CB1 and CB2. It is relevant in neuroscience, pain, and immunological studies.
II. General FAQs for this compound-Induced Cytotoxicity
Q1: I am observing significant cell death after treating my cells with this compound. What are the initial troubleshooting steps?
A1: When encountering unexpected cytotoxicity, a systematic approach to troubleshooting is essential. Here are the initial steps:
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Confirm Compound Identity and Purity: Ensure the correct this compound compound was used and that its purity meets experimental standards.
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Check Solvent Toxicity: Prepare a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used in your experiment to rule out solvent-induced cytotoxicity.
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Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental endpoint. Start with a broad range of concentrations, informed by the known IC50 or Ki values (see tables below).
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Evaluate Incubation Time: Cytotoxicity can be time-dependent. Consider reducing the incubation time to the minimum required to observe the desired biological effect.
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Assess Cell Seeding Density: Both very low and very high cell densities can increase susceptibility to cytotoxic effects. Ensure you are using an optimal seeding density for your cell line.
Q2: How can I determine a safe working concentration for this compound in my cell line?
A2: A cell viability assay is the most direct method to determine a safe working concentration.
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Recommended Assay: A metabolic activity assay, such as MTT, MTS, or a resazurin-based assay, is a good starting point. For a more direct measure of cell death, consider a lactate dehydrogenase (LDH) release assay or a live/dead cell staining assay.
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Experimental Design:
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Seed your cells at the desired density in a 96-well plate.
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Treat the cells with a serial dilution of this compound. It is advisable to start with a wide range, for example, from 0.01 nM to 100 µM.
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Include a vehicle-only control and a positive control for cytotoxicity (e.g., a known cytotoxic agent like staurosporine).
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Incubate for your intended experimental duration.
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Perform the viability assay and calculate the CC50 (concentration that causes 50% cytotoxicity).
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For your experiments, aim for concentrations well below the CC50 value that still elicit the desired biological effect.
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Q3: Could the observed cytotoxicity be due to off-target effects of this compound?
A3: Yes, off-target effects are a common cause of cytotoxicity for small molecules.
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For this compound (FLAP Inhibitor): While potent against FLAP, high concentrations may affect other proteins. Consider if your cell line expresses other enzymes that could be inhibited.
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For this compound (Cannabinoid Agonist): Synthetic cannabinoids can have off-target effects on various receptors and ion channels, especially at higher concentrations. The cytotoxicity of some synthetic cannabinoids is mediated through the CB1 receptor, leading to apoptosis.[1]
To investigate off-target effects, you can:
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Use a lower, more specific concentration of this compound.
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For the cannabinoid agonist, use a CB1 or CB2 receptor antagonist to see if it rescues the cytotoxic effect.
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Consult literature for known off-target activities of similar compounds.
III. Troubleshooting Guide: this compound (FLAP Inhibitor)
Issue: High cytotoxicity observed in experiments targeting the leukotriene pathway.
| Potential Cause | Recommended Solution |
| Concentration Too High | The IC50 for this compound FLAP binding is approximately 2.2 nM. For cell-based assays, concentrations are typically higher but should be empirically determined. Start with a dose-response curve from 1 nM to 10 µM. |
| Solvent Effects | Ensure the final DMSO concentration is below 0.1%. Some cell lines are sensitive to higher concentrations. |
| Cell Line Sensitivity | Different cell lines have varying sensitivities. Consider using a less sensitive cell line if appropriate for your experimental question. |
| Prolonged Incubation | Reduce the incubation time. For signaling pathway studies, shorter time points (e.g., 30 minutes to 6 hours) may be sufficient and less toxic. |
Quantitative Data Summary: this compound (FLAP Inhibitor) and Related Compounds
| Compound | Target | Assay | IC50 / Kd | Reference |
| This compound | FLAP | Binding Assay | 2.2 nM | [Amira Pharmaceuticals, unpublished data, as cited in Musiyenko et al., 2009] |
| This compound | LTB4 Synthesis (Human Whole Blood) | ex vivo | 154 nM | [Amira Pharmaceuticals, unpublished data, as cited in Musiyenko et al., 2009] |
| MK-886 | FLAP | Leukotriene Biosynthesis | 2.5 nM | [BioChemPartner] |
| AZD5718 | FLAP | Binding Assay | 0.0044 µM | [AstraZeneca] |
Experimental Protocol: Determining the Cytotoxic Profile of this compound (FLAP Inhibitor) using an MTT Assay
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Cell Seeding: Seed human monocytic cells (e.g., U937) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
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Compound Preparation: Prepare a 10 mM stock solution of this compound (FLAP inhibitor) in DMSO. Perform serial dilutions in culture medium to obtain working concentrations ranging from 100 µM down to 1 nM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
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Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM staurosporine).
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Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired experimental duration.
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MTT Assay:
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Add 10 µL of 5 mg/mL MTT solution to each well.
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Incubate for 4 hours at 37°C.
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Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
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Incubate overnight at 37°C in the dark.
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Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 value.
Signaling Pathway Diagram: FLAP Inhibition
References
AM679 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the experimental compound AM679. This compound is a potent synthetic cannabinoid that acts as an agonist for the CB1 and CB2 receptors. It also functions as a 5-lipoxygenase-activating protein (FLAP) inhibitor, giving it a dual mechanism of action that can introduce experimental variability. This guide is intended for researchers, scientists, and drug development professionals to navigate potential challenges and ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It is a potent agonist for both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors. Additionally, it acts as an inhibitor of the 5-lipoxygenase-activating protein (FLAP), which is involved in the synthesis of leukotrienes, pro-inflammatory mediators. This dual activity should be considered when designing experiments and interpreting results.
Q2: What are the recommended storage conditions and solvent for this compound?
A2: this compound is typically supplied as a crystalline solid. For long-term storage, it is recommended to store it at -20°C. For preparing stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent. Ensure the DMSO is anhydrous, as water can affect the stability and solubility of the compound.
Q3: What are typical working concentrations for this compound in cell-based assays?
A3: The optimal working concentration of this compound will vary depending on the cell type, assay type, and specific endpoint being measured. Based on its activity at cannabinoid receptors and as a FLAP inhibitor, a starting concentration range of 10 nM to 10 µM is recommended for dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I control for the dual activity of this compound in my experiments?
A4: To dissect the effects of this compound's dual activity, consider using specific antagonists for the cannabinoid receptors (e.g., a CB1 antagonist like Rimonabant or a CB2 antagonist like SR144528) to block its cannabinoid-related effects. To confirm its action as a FLAP inhibitor, you can measure the downstream products of the 5-lipoxygenase pathway, such as leukotrienes. Comparing the effects of this compound to a selective cannabinoid agonist or a specific FLAP inhibitor can also help elucidate its mechanism of action in your system.
Q5: Are there known off-target effects for this compound?
A5: While the primary targets of this compound are the CB1 and CB2 receptors and FLAP, like many small molecules, it may have off-target effects, especially at higher concentrations. It is advisable to perform control experiments, including using structurally different compounds with similar mechanisms of action, to confirm that the observed effects are specific to the intended targets. A comprehensive off-target screening panel would be necessary to definitively identify other potential targets.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Compound Preparation | Ensure this compound stock solutions are prepared fresh or properly stored in small aliquots at -20°C to avoid freeze-thaw cycles. Always vortex the stock solution before diluting to the final working concentration. |
| Cell Culture Inconsistency | Maintain consistent cell passage numbers, seeding densities, and growth conditions. Monitor cell health and morphology closely. Ensure cells are not mycoplasma contaminated. |
| Vehicle Control Issues | The final concentration of DMSO in the culture medium should be consistent across all wells and typically kept below 0.1% to avoid solvent-induced artifacts. Run a vehicle-only control in all experiments. |
| Assay Timing | Ensure consistent incubation times with this compound across all experiments. For signaling pathway studies, perform a time-course experiment to determine the optimal time point for your endpoint. |
Issue 2: Unexpected or Noisy Results in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| This compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider using a lower concentration range or preparing fresh dilutions. |
| Interaction with Assay Reagents | Some compounds can interfere with the reagents used in viability assays (e.g., MTT, MTS, AlamarBlue). Run a control with this compound in cell-free medium to check for direct chemical reactions with the assay reagents. |
| Dual Mechanism Complicating Readout | The dual agonism/inhibition may lead to complex biological responses. For example, activation of cannabinoid receptors can have pro-survival or pro-apoptotic effects depending on the cell type. Use specific antagonists to isolate the effects. |
| Inappropriate Assay Endpoint | Consider using multiple viability assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity, ATP levels) to get a more complete picture of the cellular response. |
Issue 3: Difficulty Interpreting Signaling Pathway Data
| Potential Cause | Troubleshooting Steps |
| Crosstalk Between Pathways | Cannabinoid and leukotriene signaling pathways can interact. Be aware of potential crosstalk and consider measuring key nodes in both pathways. |
| Time-Dependent Effects | The kinetics of CB receptor signaling and FLAP inhibition may differ. Perform a time-course experiment to capture early and late signaling events. |
| Cell Type-Specific Responses | The expression levels of CB1, CB2, and FLAP can vary significantly between cell types, leading to different responses. Confirm the expression of these targets in your experimental system using techniques like qPCR or Western blotting. |
| Lack of Appropriate Controls | Include positive and negative controls for both signaling pathways. For example, use a known cannabinoid agonist (e.g., WIN55,212-2) and a known FLAP inhibitor (e.g., MK-886) as comparators. |
Quantitative Data Summary
The following table summarizes the known binding affinities of this compound. Note that experimental EC50/IC50 values in cell-based assays can vary depending on the specific experimental conditions.
| Target | Parameter | Value (nM) | Notes |
| Cannabinoid Receptor 1 (CB1) | Ki | 13.5 | In vitro binding affinity. |
| Cannabinoid Receptor 2 (CB2) | Ki | 49.5 | In vitro binding affinity. |
| 5-Lipoxygenase-Activating Protein (FLAP) | IC50 | 2.2 | In a human membrane binding assay. |
Experimental Protocols
Protocol 1: General Cell-Based Assay with this compound
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Cell Seeding: Plate cells in a suitable multi-well plate at a predetermined density and allow them to adhere overnight.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. From this stock, create a series of dilutions in your cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final DMSO concentration.
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Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
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Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
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Assay Endpoint: Perform your chosen assay (e.g., cell viability, cytokine secretion, gene expression analysis) according to the manufacturer's instructions.
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Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 or IC50 value.
Protocol 2: cAMP Assay for CB1/CB2 Receptor Activation
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Cell Culture: Use cells endogenously expressing or transfected with CB1 or CB2 receptors.
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Cell Treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
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Forskolin Stimulation: Stimulate the cells with forskolin to increase basal cAMP levels.
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This compound Treatment: Concurrently treat the cells with varying concentrations of this compound. As a Gi-coupled receptor agonist, this compound is expected to decrease forskolin-stimulated cAMP levels.
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cAMP Measurement: After the desired incubation time, lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
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Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the this compound concentration to determine the IC50.
Protocol 3: Leukotriene Measurement for FLAP Inhibition
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Cell Culture: Use cells that produce leukotrienes upon stimulation (e.g., neutrophils, macrophages).
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This compound Pre-treatment: Pre-incubate the cells with different concentrations of this compound for a defined period.
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Cell Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) or another appropriate stimulus to induce leukotriene synthesis.
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Supernatant Collection: After stimulation, centrifuge the cell suspension and collect the supernatant.
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Leukotriene Measurement: Measure the concentration of a specific leukotriene (e.g., LTB4) in the supernatant using an ELISA kit.
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Data Analysis: Plot the percentage inhibition of leukotriene production against the this compound concentration to determine the IC50.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for this compound experiments.
Technical Support Center: Improving AM679 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of AM679 and other lipophilic compounds in animal models.
Frequently Asked Questions (FAQs)
1. What are the common challenges in delivering this compound in animal models?
This compound, being a lipophilic compound, likely faces several challenges during in vivo delivery, primarily related to its poor aqueous solubility. These challenges include:
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Low Bioavailability: After oral administration, poor solubility can limit the dissolution of the compound in gastrointestinal fluids, leading to low absorption and systemic exposure.
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Precipitation upon Injection: When administered intravenously or intraperitoneally in a solvent-based formulation, the compound may precipitate upon contact with aqueous physiological fluids, potentially causing embolism or localized toxicity.
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Vehicle-Related Toxicity: The solvents and excipients required to dissolve lipophilic compounds, such as DMSO or Cremophor, can have their own toxicities, which may confound experimental results.
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Rapid Metabolism and Clearance: Lipophilic compounds are often subject to extensive first-pass metabolism in the liver, which can significantly reduce the amount of active drug reaching systemic circulation.[1]
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Limited Central Nervous System (CNS) Penetration: The blood-brain barrier (BBB) restricts the entry of many substances, including therapeutic agents, into the brain. While lipophilicity can aid in crossing the BBB, other factors like molecular size and efflux transporter activity also play a crucial role.[2][3]
2. Which administration route is best for this compound?
The optimal administration route depends on the experimental goals, the target tissue, and the formulation.
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Intravenous (IV) Injection: Provides 100% bioavailability and rapid onset of action. It is suitable for initial pharmacokinetic studies to determine clearance and volume of distribution. However, it requires a formulation that is stable in the bloodstream and carries a risk of precipitation and embolism.
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Intraperitoneal (IP) Injection: A common route in rodents that bypasses first-pass metabolism to a large extent. It is often used for efficacy studies. Care must be taken to avoid injection into organs and to use a non-irritating formulation.
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Oral Gavage (PO): Represents the intended clinical route for many drugs and is essential for evaluating oral bioavailability. However, it is often challenging for poorly soluble compounds due to limited absorption.[4]
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Subcutaneous (SC) Injection: Can provide slower, more sustained absorption compared to IV or IP routes. This can be beneficial for maintaining steady drug levels over time.
3. How can I improve the oral bioavailability of this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of lipophilic compounds like this compound:
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Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). These formulations form fine emulsions in the gut, increasing the surface area for absorption.[1]
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Nanoparticle Formulations: Encapsulating the drug in nanoparticles, such as liposomes or solid lipid nanoparticles, can protect it from degradation in the GI tract, improve solubility, and enhance absorption.[1][5]
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Prodrugs: Chemical modification of the drug into a more water-soluble prodrug can improve absorption. The prodrug is then converted to the active compound in the body.[1]
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Co-crystallization: Forming co-crystals of the drug with a suitable co-former can improve its solubility and dissolution rate.
Troubleshooting Guides
Issue 1: Low or inconsistent plasma concentrations after oral administration.
| Possible Cause | Troubleshooting Steps |
| Poor Solubility and Dissolution | • Develop a lipid-based formulation (e.g., SMEDDS) to improve solubilization in the GI tract. • Reduce the particle size of the compound (micronization or nanocrystals) to increase the surface area for dissolution. • Consider co-crystallization with a pharmaceutically acceptable co-former. |
| Rapid First-Pass Metabolism | • Co-administer with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), if known. • Explore alternative administration routes that bypass the liver, such as intraperitoneal or subcutaneous injection. • Investigate the potential of a prodrug strategy to mask the site of metabolism.[1] |
| Gastrointestinal Instability | • Use enteric-coated formulations to protect the compound from the acidic environment of the stomach. • Encapsulate the drug in nanoparticles to shield it from enzymatic degradation.[5] |
| Improper Gavage Technique | • Ensure the gavage needle is correctly placed in the esophagus and not the trachea. • Use an appropriate gavage volume for the size of the animal to avoid reflux. |
Issue 2: Animal distress or mortality after intraperitoneal or intravenous injection.
| Possible Cause | Troubleshooting Steps |
| Drug Precipitation | • Observe the formulation after dilution in a saline or buffer solution in vitro to check for precipitation. • Decrease the concentration of the drug in the formulation. • Increase the proportion of co-solvents or surfactants in the vehicle. • Consider a nanoparticle or liposomal formulation to keep the drug in solution. |
| Vehicle Toxicity | • Reduce the concentration of potentially toxic excipients like DMSO or Cremophor EL.[6] For IP injections in mice, it is recommended to keep the DMSO concentration below 10%. • Substitute with less toxic alternatives, such as Solutol HS 15 or Kolliphor ELP. • Ensure the formulation is isotonic and at a physiological pH. |
| Injection Site Irritation (IP) | • Ensure the injection is performed in the lower abdominal quadrant to avoid vital organs. • Use a smaller gauge needle to minimize tissue trauma. • Limit the injection volume. |
| Embolism (IV) | • Filter the formulation through a 0.22 µm syringe filter before injection to remove any particulates. • Inject slowly to allow for dilution in the bloodstream. |
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of a Lipophilic Cannabinoid Agonist (WIN55,212-2) in Rats
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| IV | 1 | 250 ± 30 | 0.08 | 150 ± 20 | 2.5 ± 0.4 |
| IP | 5 | 180 ± 45 | 0.5 | 450 ± 90 | 3.1 ± 0.6 |
| PO | 10 | 40 ± 15 | 1.5 | 120 ± 35 | 3.5 ± 0.8 |
Data are presented as mean ± SD and are hypothetical examples based on typical values for similar compounds.
Table 2: Common Vehicle Compositions for In Vivo Administration of Lipophilic Compounds
| Vehicle Composition | Administration Route | Notes |
| 5% DMSO, 5% Cremophor EL, 90% Saline | IV, IP | A common formulation for initial studies. Cremophor can cause hypersensitivity reactions. |
| 10% Solutol HS 15 in Saline | IV, IP | Solutol is generally better tolerated than Cremophor. |
| 20% Captisol® in Water | IV, IP, SC | Captisol (a modified cyclodextrin) can enhance the solubility of poorly soluble drugs. |
| Corn oil or Sesame oil | PO, SC | Suitable for highly lipophilic compounds. May have slow and variable absorption. |
| 5% DMSO, 95% PEG400 | IP, SC | PEG400 is a water-miscible polymer that can dissolve many lipophilic compounds. |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation for Oral Gavage
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Weighing: Accurately weigh the required amount of this compound.
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Solubilization: In a glass vial, add the required volume of a lipid vehicle (e.g., a mixture of Labrasol®, Capryol®, and Transcutol®).
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Mixing: Gently heat the mixture to 40-50°C while vortexing or sonicating until the this compound is completely dissolved.
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Cooling: Allow the formulation to cool to room temperature.
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Administration: Administer the formulation to the animals using a suitable oral gavage needle.
Protocol 2: Blood Sampling for Pharmacokinetic Analysis in Mice
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Animal Restraint: Place the mouse in a restraint device.
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Vein Dilation: Warm the tail using a heat lamp to dilate the lateral tail vein.
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Blood Collection: Puncture the tail vein with a sterile needle (e.g., 27G) and collect a small volume of blood (e.g., 20-50 µL) into a capillary tube containing an anticoagulant (e.g., EDTA).
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Sample Processing: Immediately transfer the blood to a microcentrifuge tube.
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Plasma Separation: Centrifuge the blood sample (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
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Storage: Store the plasma samples at -80°C until analysis. Note: For serial blood sampling from the same animal, microsampling techniques are recommended to minimize animal stress and blood loss.[7][8]
Visualizations
Caption: Experimental workflow for in vivo testing of this compound.
Caption: Decision tree for troubleshooting low oral bioavailability.
Caption: Simplified CB2 receptor signaling pathway.
References
- 1. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. Which type of drugs penetrate CNS better? [synapse.patsnap.com]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. neoteryx.com [neoteryx.com]
Technical Support Center: AM679 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common artifacts in experiments involving AM679.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during your experiments with this compound.
Western Blotting
Issue: High Background on Western Blots
A high background on a Western blot can obscure the detection of the protein of interest. This can manifest as a generally dark blot or the appearance of non-specific bands.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Consider switching to a different blocking agent (e.g., from non-fat dry milk to BSA or vice versa). |
| Antibody Concentration Too High | Decrease the concentration of the primary or secondary antibody. Perform a titration experiment to determine the optimal antibody dilution. |
| Inadequate Washing | Increase the number and duration of wash steps. Ensure the volume of washing buffer is sufficient to completely cover the membrane. |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire process. |
| Contaminated Buffers | Prepare fresh buffers for each experiment. |
Issue: Weak or No Signal on Western Blots
A faint or absent signal for the target protein can be due to a variety of factors, from sample preparation to antibody incubation.
| Potential Cause | Recommended Solution |
| Low Protein Concentration | Ensure that an adequate amount of protein (typically 20-30 µg) is loaded onto the gel. |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of the target protein. |
| Inactive Antibody | Ensure antibodies are stored correctly and have not expired. Use a positive control to confirm antibody activity. |
| Suboptimal Antibody Dilution | The antibody concentration may be too low. Try a lower dilution (higher concentration). |
Quantitative PCR (qPCR)
Issue: Abnormal Amplification Curve
The amplification curve in qPCR should have a clear baseline, exponential phase, and plateau. Deviations from this sigmoidal shape can indicate experimental problems.
| Potential Cause | Recommended Solution |
| No Amplification | Check for the presence and integrity of the template DNA/cDNA. Verify that the primers and probe are correctly designed and stored. |
| Delayed Cq Value | This may indicate a low target concentration or inefficient amplification. Optimize the primer concentrations and annealing temperature. |
| Jagged or Irregular Curve | This could be due to low fluorescence signal or instrument error. Ensure the instrument is calibrated and the reaction volume is correct. |
| Amplification in No-Template Control (NTC) | This indicates contamination. Use filter tips, dedicated pipettes, and a separate workspace for preparing qPCR reactions to avoid cross-contamination. |
Immunofluorescence (IF)
Issue: High Background Staining
High background fluorescence can make it difficult to distinguish the specific signal from noise.
| Potential Cause | Recommended Solution |
| Non-specific Antibody Binding | Increase the blocking time and consider using a serum from the same species as the secondary antibody for blocking. |
| Autofluorescence | Some tissues have endogenous fluorescence. This can be reduced by treating the sample with a quenching agent like sodium borohydride or using a different fluorophore. |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background. |
| Insufficient Washing | Increase the number and duration of washes between antibody incubation steps. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the MAPK/ERK signaling pathway. It targets MEK1/2, preventing the phosphorylation and subsequent activation of ERK1/2. This pathway is crucial for regulating cell proliferation, differentiation, and survival.
Q2: In my Western blot, I see multiple bands in addition to the expected band for my target protein. What could be the cause?
A2: The presence of multiple bands can be due to several factors:
-
Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. Try optimizing the antibody concentration and blocking conditions.
-
Protein degradation: If the bands are at a lower molecular weight than expected, your protein may have been degraded. Always use fresh samples and add protease inhibitors to your lysis buffer.
-
Post-translational modifications: Modifications such as phosphorylation or glycosylation can cause the protein to migrate differently on the gel.
Q3: My qPCR results show a high degree of variability between replicates. What can I do to improve this?
A3: Variability in qPCR replicates is often due to pipetting errors or inconsistent sample preparation. To improve reproducibility:
-
Ensure accurate and consistent pipetting by using calibrated pipettes and taking care to avoid bubbles.
-
Thoroughly mix all solutions before use.
-
Use a master mix to reduce the number of pipetting steps and ensure consistency between wells.
Q4: The fluorescence signal in my immunofluorescence experiment is very weak. How can I enhance it?
A4: A weak signal can be improved by:
-
Optimizing antibody concentrations: The primary or secondary antibody concentration may be too low.
-
Using a brighter fluorophore: Some fluorophores are inherently brighter than others.
-
Signal amplification: Consider using a signal amplification system, such as biotin-streptavidin-based detection.
-
Antigen retrieval: For some samples, an antigen retrieval step may be necessary to unmask the epitope.
Quantitative Data Summary
The following tables provide hypothetical data for typical experiments investigating the effect of this compound.
Table 1: Effect of this compound on ERK Phosphorylation
| Treatment | Concentration (µM) | p-ERK/Total ERK Ratio (Normalized to Control) |
| Vehicle (DMSO) | - | 1.00 |
| This compound | 0.1 | 0.65 |
| This compound | 1 | 0.21 |
| This compound | 10 | 0.05 |
Table 2: Effect of this compound on Gene Expression
| Treatment | Target Gene | Fold Change (vs. Vehicle) |
| Vehicle (DMSO) | c-Fos | 1.0 |
| This compound (1 µM) | c-Fos | 0.3 |
| Vehicle (DMSO) | EGR1 | 1.0 |
| This compound (1 µM) | EGR1 | 0.4 |
Experimental Protocols
Western Blotting Protocol
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times for 10 minutes each with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
qPCR Protocol
-
RNA Extraction: Isolate total RNA from cells using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, TaqMan probe or SYBR Green, and qPCR master mix.
-
qPCR Amplification: Run the qPCR reaction in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, and extension) for 40 cycles.
-
Data Analysis: Determine the Cq values and calculate the relative gene expression using the ΔΔCq method, normalizing to a housekeeping gene.
Immunofluorescence Protocol
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or vehicle.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% normal goat serum in PBS for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash three times with PBS and mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei. Visualize the cells using a fluorescence microscope.
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying the effects of this compound.
Validation & Comparative
A Comparative Guide to Validating the Effects of AM679 and Other Leukotriene Modulators on Leukotriene Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of leukotriene modulators on leukotriene levels, with a focus on validating the activity of compounds like AM679. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of relevant pathways and workflows.
Understanding Leukotriene Modulation
Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in various inflammatory diseases, including asthma.[1][2] Pharmacological intervention in the leukotriene pathway typically occurs through two main mechanisms: inhibition of leukotriene synthesis or blockade of leukotriene receptors.[1][2][3]
This compound, more commonly known as MK-0679 or Verlukast, is a potent and selective antagonist of the cysteinyl leukotriene receptor (CysLT1).[4][5][6][7] As a receptor antagonist, its primary mechanism is to block the binding of cysteinyl leukotrienes (LTC4, LTD4, LTE4) to their receptors, thereby preventing their pro-inflammatory effects, such as bronchoconstriction.[4][6][7] It is important to note that as a receptor antagonist, this compound is not expected to directly reduce the production or overall levels of leukotrienes.
To provide a comprehensive comparison, this guide will evaluate the effects of a leukotriene receptor antagonist (represented by the well-studied compound Montelukast, which shares a similar mechanism with this compound) and a leukotriene synthesis inhibitor (Zileuton) on leukotriene levels. Zileuton inhibits the enzyme 5-lipoxygenase, which is essential for the formation of all leukotrienes.[1][2][8]
Data Presentation: Comparative Effects on Leukotriene Levels
The following table summarizes the quantitative effects of a leukotriene receptor antagonist and a synthesis inhibitor on leukotriene levels in biological samples from clinical studies.
| Compound | Mechanism of Action | Biological Sample | Leukotriene Measured | Effect on Leukotriene Levels | Reference |
| Montelukast | CysLT1 Receptor Antagonist | Exhaled Breath Condensate | LTB4 | Reduction from 33.0 +/- 3.9 to 17.0 +/- 2.2 pg/mL after 4 weeks of treatment. | [9] |
| Zileuton | 5-Lipoxygenase Inhibitor | Urine | LTE4 | 36% decrease in basal urinary excretion after 6 weeks of treatment. | [10] |
| Zileuton | 5-Lipoxygenase Inhibitor | Urine | LTE4 | Rapid decline in urinary LTE4 levels compared to placebo at 24 and 72 hours. | [11] |
| Zileuton | 5-Lipoxygenase Inhibitor | Bronchoalveolar Lavage Fluid (BALF) | LTC4/D4/E4 | In a subpopulation of "high LT producers," Zileuton reduced post-antigen challenge increases in BALF cysteinyl leukotrienes. | [12][13] |
Experimental Protocols
Measurement of Urinary Leukotriene E4 (LTE4) by Enzyme Immunoassay (ELISA)
This protocol provides a general framework for the quantitative measurement of urinary LTE4, a stable metabolite used to assess in vivo cysteinyl leukotriene production.[14][15][16]
1. Principle: This is a competitive ELISA. Pre-coated plates with an anti-rabbit IgG antibody are used. A known amount of LTE4 conjugated to acetylcholinesterase (AChE), the "tracer," competes with the LTE4 in the sample for a limited number of binding sites on a specific rabbit anti-LTE4 antibody. The amount of tracer that binds to the antibody is inversely proportional to the amount of "free" LTE4 in the sample. The enzymatic activity of the bound tracer is then measured by adding a substrate that produces a colored product, which is read spectrophotometrically.
2. Materials:
-
LTE4 ELISA Kit (containing pre-coated 96-well plate, LTE4 standard, LTE4-AChE tracer, rabbit anti-LTE4 antibody, wash buffer concentrate, ELISA buffer, and substrate)
-
High-precision pipettes and disposable tips
-
Microplate reader with a 450 nm wavelength filter
-
Incubator capable of maintaining 37°C
-
Deionized or distilled water
-
Vortex mixer
-
Optional: Creatinine assay kit for normalization of urine samples
3. Sample Preparation:
-
Collect urine samples and store them at -80°C if not assayed immediately.[17]
-
Thaw samples on ice before use.
-
Centrifuge samples to remove any particulate matter.
-
It is recommended to dilute urine samples in the provided ELISA buffer to ensure the concentration falls within the standard curve range.[17] Preliminary experiments may be necessary to determine the optimal dilution factor.
-
For increased accuracy, urine samples can be purified prior to the assay.[18]
4. Assay Procedure:
-
Prepare the standard curve by performing serial dilutions of the LTE4 standard according to the kit manufacturer's instructions. A typical range might be 31.25 to 2000 pg/mL.[19]
-
Add a specific volume (e.g., 50 µL) of the diluted standards, blank, and prepared samples to the appropriate wells of the 96-well plate.[19][20]
-
Immediately add the rabbit anti-LTE4 antibody and the LTE4-AChE tracer to each well (except the blank).
-
Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 45 minutes at 37°C).[19]
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Add the substrate (e.g., TMB) to each well and incubate for a specified time (e.g., 15-30 minutes at 37°C) in the dark to allow for color development.[19][20]
-
Stop the reaction by adding a stop solution, which will change the color of the product (e.g., from blue to yellow).[20]
-
Read the absorbance of each well at 450 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Plot a standard curve of the absorbance versus the concentration of the LTE4 standards.
-
Determine the concentration of LTE4 in the samples by interpolating their absorbance values from the standard curve.
-
If urine samples were diluted, multiply the calculated concentration by the dilution factor.
-
For urinary measurements, it is recommended to normalize the LTE4 concentration to the creatinine concentration to account for variations in urine dilution.
Mandatory Visualizations
Signaling Pathway and Drug Targets
Caption: Leukotriene synthesis pathway and points of inhibition.
Experimental Workflow for Leukotriene Measurement
Caption: Workflow for urinary LTE4 measurement by competitive ELISA.
References
- 1. drugs.com [drugs.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of the leukotriene receptor antagonist MK-0679 on baseline pulmonary function in aspirin sensitive asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the leukotriene receptor antagonist MK-0679 on baseline pulmonary function in aspirin sensitive asthmatic subjects. | Thorax [thorax.bmj.com]
- 8. Antileukotriene - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. atsjournals.org [atsjournals.org]
- 11. Randomized Trial of Zileuton for Treatment of COPD Exacerbations Requiring Hospitalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effects of zileuton in a subpopulation of allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. Validation and application of a new simple strategy for measurements of urinary leukotriene E4 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mast Cell Activation Syndrome (MCAS) [aaaai.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. novamedline.com [novamedline.com]
- 19. file.elabscience.com [file.elabscience.com]
- 20. abbexa.com [abbexa.com]
Cross-Validation of AM679's Cannabinoid Activity with Genetic Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of AM679, a synthetic cannabinoid receptor agonist, with the phenotypes of corresponding genetic models. This cross-validation approach is crucial for target validation and understanding the on-target effects of cannabinoid receptor modulation.
This compound is a compound that acts as a moderately potent agonist for both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][2] Its activity at these receptors initiates a cascade of intracellular signaling events. To rigorously validate that the observed physiological and behavioral effects of this compound are indeed mediated by these receptors, a comparison with genetic models, such as knockout mice lacking the genes for these receptors (Cnr1 and Cnr2), is essential. This guide outlines the signaling pathways, comparative data, and experimental protocols for such a cross-validation study.
Signaling Pathways and Experimental Workflow
The primary targets of this compound are the CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs).[3] Upon agonist binding, these receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels and mitogen-activated protein kinase (MAPK) pathways.[3]
A typical experimental workflow to cross-validate the effects of this compound with genetic models would involve administering the compound to wild-type animals and comparing the observed effects to those in knockout animals for the cannabinoid receptors. A lack of response to this compound in knockout animals provides strong evidence that the compound's effects are mediated through the absent receptor.
References
A Comparative Analysis of AM679 and Other Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel anti-inflammatory compound AM679 with other established anti-inflammatory agents. The focus is on the mechanism of action, in vitro potency, and in vivo efficacy, supported by experimental data to aid in research and development decisions.
Introduction to this compound
This compound is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial component in the biosynthesis of leukotrienes, which are powerful pro-inflammatory mediators implicated in a variety of inflammatory diseases, including asthma and allergic reactions. By inhibiting FLAP, this compound effectively blocks the production of cysteinyl leukotrienes (CysLTs), thereby reducing inflammation.[1]
Mechanism of Action: The Leukotriene Pathway
This compound targets the leukotriene biosynthetic pathway at a critical upstream point. The diagram below illustrates the signaling cascade and the points of intervention for this compound and other comparator compounds.
In Vitro Potency Comparison
The following table summarizes the in vitro potency of this compound and comparator compounds based on their half-maximal inhibitory concentration (IC50) or binding affinity (Ki). Lower values indicate higher potency.
| Compound | Target | Assay | IC50 / Ki | Reference |
| This compound | FLAP | Human FLAP membrane binding assay | 2 nM (IC50) | [2] |
| Leukotriene B4 Synthesis | Ionophore-challenged mouse blood | 55 nM (IC50) | [2] | |
| Leukotriene B4 Synthesis | Ionophore-challenged human blood | 154 nM (IC50) | [2] | |
| Zileuton | 5-Lipoxygenase (5-LO) | Rat basophilic leukemia cell supernatant | 0.5 µM (IC50) | [3] |
| 5-Lipoxygenase (5-LO) | Rat polymorphonuclear leukocytes | 0.3 µM (IC50) | [3] | |
| Leukotriene B4 Biosynthesis | Human polymorphonuclear leukocytes | 0.4 µM (IC50) | [3] | |
| Montelukast | CysLT1 Receptor | - | 1.9 ± 0.2 nM (Ki) | [4] |
| Dexamethasone | Glucocorticoid Receptor | - | 6.9 nM (Kd) | Data from analogous steroid studies |
In Vivo Efficacy: RSV-Induced Ocular Inflammation Model
A key preclinical validation of this compound's anti-inflammatory effect comes from a study using a BALB/c mouse model of respiratory syncytial virus (RSV)-induced ocular inflammation. This model mimics the inflammatory conjunctivitis that can be caused by RSV infection.
Experimental Workflow
The general workflow for the in vivo experiments is outlined below.
This compound Performance Data
In this model, topical application of this compound (60 ng/eye) significantly reduced the ocular pathology associated with RSV infection.[2]
| Parameter | Control (RSV + Vehicle) | This compound-Treated (RSV + this compound) | % Reduction | Reference |
| Ocular Pathology Score (peak at day 6-8) | High | Significantly Reduced | >70% | [2] |
| Cysteinyl Leukotrienes (CysLTs) in Eye Tissue | Elevated | Markedly Reduced | - | [1] |
| Interleukin-4 (IL-4) in Eye Tissue | Elevated | Decreased | - | [1] |
Comparison with Other Anti-Inflammatory Compounds
Direct comparative studies of this compound with Zileuton, Montelukast, and Dexamethasone in the RSV-induced ocular inflammation model are not currently available in the published literature. Therefore, a direct quantitative comparison of their in vivo efficacy in this specific context is not possible. However, we can infer potential relative efficacy based on their mechanisms of action and data from other relevant models.
-
Zileuton (5-LO Inhibitor): As a direct inhibitor of 5-lipoxygenase, Zileuton also blocks the production of all leukotrienes. Its efficacy has been demonstrated in various inflammatory models, including carrageenan-induced mechanical hyperalgesia in rats.[5] Given its mechanism, it is expected to have anti-inflammatory effects in the eye, but its potency relative to this compound in this specific application is unknown.
-
Montelukast (CysLT1 Receptor Antagonist): Montelukast acts downstream by blocking the action of cysteinyl leukotrienes at their receptor. It has shown efficacy in a mouse model of experimental autoimmune encephalomyelitis (EAE), where it reduced CNS inflammation. While effective in leukotriene-mediated inflammation, it would not inhibit the effects of leukotriene B4 (LTB4), another pro-inflammatory product of the 5-LO pathway.
-
Dexamethasone (Corticosteroid): Dexamethasone is a potent corticosteroid with broad anti-inflammatory effects, acting through the glucocorticoid receptor to suppress the expression of multiple inflammatory genes. It is a standard treatment for ocular inflammation. However, in the context of RSV infection, some studies suggest that while dexamethasone can reduce inflammation-driven mucus production, it may also increase viral replication. This highlights a potential advantage of a targeted anti-inflammatory agent like this compound, which has been shown not to increase viral load in the RSV ocular infection model.[1]
Experimental Protocols
RSV-Induced Ocular Inflammation in BALB/c Mice
-
Animals: Female BALB/c mice are used.
-
Virus: RSV long strain is grown in HEp-2 cells and purified.
-
Infection: Mice are anesthetized, and a 2 µl drop of RSV suspension (10^6 PFU) is applied to the corneal surface of one eye and gently massaged.[2]
-
Treatment: 40 minutes after viral inoculation, and daily thereafter for 14 days, a 2 µl solution of this compound (at the desired concentration, e.g., 60 ng) or vehicle (PBS) is topically applied to the infected eye.[2]
-
Evaluation: Ocular pathology, including conjunctivitis and mucus discharge, is scored daily.
-
Biochemical Analysis: At the end of the study, eye tissues are collected for the measurement of CysLTs and IL-4 levels.
Measurement of Cysteinyl Leukotrienes (CysLTs)
-
Tissue Homogenization: Eye tissues are homogenized in a suitable buffer.
-
Extraction: CysLTs are extracted from the homogenate using solid-phase extraction columns.
-
Quantification: The levels of CysLTs are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Measurement of Interleukin-4 (IL-4)
-
Tissue Homogenization: Eye tissues are homogenized in a lysis buffer containing protease inhibitors.
-
Centrifugation: The homogenate is centrifuged to pellet cellular debris.
-
Quantification: The supernatant is collected, and IL-4 levels are measured using a specific mouse IL-4 ELISA kit, following the manufacturer's protocol.
Conclusion
This compound demonstrates high potency as a FLAP inhibitor, effectively reducing leukotriene-mediated inflammation in a relevant in vivo model of RSV-induced ocular inflammation without impacting viral load. While direct comparative in vivo data with other anti-inflammatory agents in the same model is lacking, its upstream mechanism of action and potent in vitro activity suggest it is a promising therapeutic candidate. Compared to corticosteroids like dexamethasone, this compound may offer a more targeted approach with a potentially better safety profile in the context of viral infections. Further head-to-head studies are warranted to definitively establish its comparative efficacy.
References
- 1. Interleukin-4 Diminishes CD8+ Respiratory Syncytial Virus-Specific Cytotoxic T-Lymphocyte Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Models of Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Assessing the Specificity of AM679: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a detailed comparison of the cannabinoid ligand AM679 with other key cannabinoid receptor agonists, offering a clear perspective on its specificity for the cannabinoid receptors CB1 and CB2. The following sections present quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Analysis of Cannabinoid Ligand Specificity
To objectively assess the specificity of this compound, its binding affinity (Ki) and functional potency (EC50) at CB1 and CB2 receptors are compared with established cannabinoid ligands: the potent synthetic agonists CP 55,940 and WIN 55,212-2, the endocannabinoid anandamide (AEA), and the phytocannabinoid Δ⁹-tetrahydrocannabinol (THC).
Data on this compound's affinity for cannabinoid receptors is limited in publicly available literature. However, it has been reported as a non-selective CB1 and CB2 agonist with a binding affinity (Ki) for the CB1 receptor in the range of 13.5 nM to 39.6 nM. In functional assays, it has been shown to activate both CB1 and CB2 receptors.
Strikingly, a study has identified this compound as a potent and specific inhibitor of 5-lipoxygenase-activating protein (FLAP) with an IC50 of 2 nM[1]. This off-target activity is a critical consideration in the evaluation of its overall specificity and potential pharmacological effects.
The following table summarizes the available quantitative data for this compound and the selected comparator ligands. It is important to note that these values are compiled from various sources and may not be directly comparable due to differing experimental conditions.
| Ligand | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) | Receptor Selectivity |
| This compound | 13.5 - 39.6 | Not Reported | Not Reported | Not Reported | Non-selective |
| CP 55,940 | 0.5 - 5.0 | 0.69 - 2.8 | 0.2 - 3.4 | 0.3 - 1.0 | Non-selective |
| WIN 55,212-2 | 1.9 - 123 | 0.28 - 16.2 | 14 | 0.21 | Slight preference for CB2 |
| Anandamide (AEA) | ~70 - 239 | ~440 | 1320 | 215 | CB1 selective |
| Δ⁹-THC | ~25 - 41 | ~35 - 36 | 16.5 | 41.8 | Non-selective (Partial Agonist) |
Experimental Protocols
The data presented in this guide is typically generated using the following key experimental methodologies:
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound to a specific receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., CHO-K1 cells transfected with human CB1 or CB2 receptors).
-
Competitive Binding: A constant concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP 55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional activity of a ligand by quantifying its effect on the intracellular levels of cyclic adenosine monophosphate (cAMP). CB1 and CB2 receptors are Gαi/o-coupled, and their activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels.
Protocol Outline:
-
Cell Culture: Cells expressing the target receptor (e.g., CHO-K1 cells transfected with human CB1 or CB2) are cultured in appropriate media.
-
Adenylyl Cyclase Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.
-
Ligand Treatment: The cells are co-incubated with forskolin and varying concentrations of the test agonist (e.g., this compound).
-
Cell Lysis: After a specific incubation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined by fitting the data to a dose-response curve.
Visualizing the Assessment of Ligand Specificity
To further clarify the processes and pathways discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflows for determining binding affinity and functional potency.
Caption: this compound interaction with on-target (CB1/CB2) and off-target (FLAP) pathways.
Conclusion
The available evidence suggests that this compound is a non-selective agonist at both CB1 and CB2 cannabinoid receptors. However, the lack of comprehensive, directly comparable quantitative data for its binding affinity at CB2 and functional potency at both receptors makes a definitive assessment of its selectivity challenging. Furthermore, the discovery of its potent inhibitory activity at FLAP highlights a significant off-target effect that must be considered in any experimental design or interpretation of results involving this compound. Researchers utilizing this compound should be cognizant of its dual action on both the endocannabinoid system and the leukotriene pathway. Further studies are warranted to fully elucidate the complete pharmacological profile of this compound and its potential therapeutic applications and liabilities.
References
Comparison of Negative Control Experiments for AM679 Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of negative control experiments essential for the robust characterization of AM679, a compound with dual activity as a cannabinoid receptor agonist and a 5-lipoxygenase-activating protein (FLAP) inhibitor. The proper use of negative controls is critical to deconvolute these activities and ensure the specific effects of this compound are accurately attributed.
Understanding this compound's Dual Mechanism of Action
This compound exhibits moderate potency as an agonist for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), with Ki values of 13.5 nM and 49.5 nM, respectively[1]. Additionally, it is a potent inhibitor of the 5-lipoxygenase-activating protein (FLAP) with an IC50 of 2.2 nM[2][3]. This dual functionality necessitates carefully designed experiments with appropriate negative controls to distinguish between its effects on the endocannabinoid system and the leukotriene pathway.
Signaling Pathways of this compound
The signaling pathways modulated by this compound are multifaceted. As a cannabinoid receptor agonist, it activates G-protein coupled receptors, leading to downstream effects such as the inhibition of adenylyl cyclase and the modulation of mitogen-activated protein (MAP) kinase pathways[4]. Its inhibition of FLAP directly impacts the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid[3].
References
Validating the Downstream Effects of AM679 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the 5-Lipoxygenase-Activating Protein (FLAP) inhibitor, AM679, with the first-generation FLAP inhibitor, MK-886. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows to objectively evaluate the downstream effects of this compound inhibition.
Introduction to FLAP Inhibition
5-Lipoxygenase-Activating Protein (FLAP) is a crucial membrane protein involved in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[1] FLAP facilitates the interaction of cytosolic 5-lipoxygenase (5-LO) with its substrate, arachidonic acid, a necessary step for the production of leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs). By inhibiting FLAP, compounds like this compound can effectively block the entire leukotriene biosynthetic pathway, offering a promising strategy for the treatment of inflammatory diseases such as asthma and allergic rhinitis.[1]
Comparative Analysis of FLAP Inhibitors: this compound vs. MK-886
This compound is a potent and selective FLAP inhibitor.[2] Its efficacy has been compared to MK-886, a well-characterized first-generation FLAP inhibitor. The following tables summarize the quantitative data from comparative studies.
Table 1: In Vitro Potency of this compound and MK-886
| Compound | Target Assay | Species | IC50 Value | Reference |
| This compound | FLAP Membrane Binding | Human | 2 nM | [2] |
| This compound | Ionophore-Challenged LTB4 Synthesis | Mouse Blood | 55 nM | [2] |
| This compound | Ionophore-Challenged LTB4 Synthesis | Human Blood | 154 nM | [2] |
| MK-886 | Ionophore-Challenged LTB4 Synthesis | Mouse Blood | 540 nM | [2] |
| MK-886 | Ionophore-Challenged LTB4 Synthesis | Human Blood | 1,700 nM | [2] |
As shown in Table 1, this compound demonstrates significantly greater potency in inhibiting LTB4 synthesis in both mouse and human blood compared to MK-886.
Table 2: In Vivo Efficacy of this compound in a Rat Lung Model
| Compound | Analyte | IC50 Value |
| This compound | LTB4 | 14 nM |
| This compound | CysLTs | 37 nM |
This compound also demonstrates potent inhibition of leukotriene production in vivo. Furthermore, this compound is highly selective, showing no inhibition of cyclooxygenase-1 or -2 (COX-1, COX-2) at concentrations up to 100 µM.[2]
Downstream Effects of this compound Inhibition
The primary downstream effect of this compound-mediated FLAP inhibition is the reduction of pro-inflammatory leukotrienes. This has been demonstrated in a murine model of respiratory syncytial virus (RSV)-induced ocular inflammation. In this model, topical application of this compound resulted in a marked reduction in ocular pathology.[2]
Table 3: In Vivo Downstream Effects of this compound in an RSV-Infected Mouse Eye Model
| Measured Effect | Result |
| Reduction in Ocular Cysteinyl Leukotrienes | >90% |
| Inhibition of IL-4 mRNA Increase | >80% |
These findings indicate that this compound not only suppresses the production of leukotrienes but also modulates the expression of key inflammatory cytokines like Interleukin-4 (IL-4).
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental procedures used to validate the effects of this compound, the following diagrams are provided.
Caption: FLAP Signaling Pathway and Point of this compound Inhibition.
Caption: General Experimental Workflows.
Experimental Protocols
Measurement of Leukotriene B4 (LTB4) in Whole Blood
This protocol is a generalized representation for determining the potency of FLAP inhibitors.
-
Materials:
-
Freshly drawn human or rodent (rat, mouse) blood collected in heparinized tubes.
-
Calcium Ionophore (e.g., A23187).
-
This compound, MK-886, or other test compounds dissolved in a suitable vehicle (e.g., DMSO).
-
Phosphate Buffered Saline (PBS).
-
LTB4 ELISA Kit.
-
-
Procedure:
-
Pre-incubate whole blood samples with various concentrations of the test inhibitor (e.g., this compound, MK-886) or vehicle control for a specified duration (e.g., 15-60 minutes) at 37°C.
-
Stimulate leukotriene synthesis by adding a calcium ionophore (e.g., 10 µM A23187) and incubate for a further period (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by placing the samples on ice and centrifuging to separate the plasma.
-
Collect the plasma supernatant.
-
Quantify the concentration of LTB4 in the plasma using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of LTB4 inhibition against the log concentration of the inhibitor.
-
Quantification of IL-4 mRNA by Quantitative PCR (qPCR)
This protocol outlines the steps to measure the relative expression of IL-4 mRNA in tissue samples.
-
Materials:
-
Tissue samples (e.g., from the RSV-infected mouse eye model).
-
RNA extraction kit (e.g., Trizol-based or column-based).
-
Reverse transcription kit for cDNA synthesis.
-
qPCR SYBR Green or TaqMan master mix.
-
Primers specific for IL-4 and a reference gene (e.g., GAPDH, Beta-actin).
-
qPCR instrument.
-
-
Procedure:
-
Homogenize the tissue samples and extract total RNA using a commercial kit as per the manufacturer's protocol.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers for IL-4 and the reference gene, and a qPCR master mix.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Determine the cycle threshold (Ct) values for both IL-4 and the reference gene in the control and treated samples.
-
Calculate the relative expression of IL-4 mRNA using the 2-ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the untreated or vehicle-treated controls.
-
Conclusion
The experimental data presented in this guide demonstrates that this compound is a highly potent and selective FLAP inhibitor, exhibiting significantly greater efficacy than the first-generation inhibitor MK-886 in reducing leukotriene synthesis. The downstream effects of this compound inhibition, including the suppression of pro-inflammatory cytokines such as IL-4, underscore its potential as a therapeutic agent for inflammatory diseases. The provided protocols and diagrams offer a framework for researchers to further validate and explore the therapeutic applications of FLAP inhibition.
References
Safety Operating Guide
Navigating the Disposal of AM679: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a procedural framework for the safe disposal of AM679, a synthetic cannabinoid used in research.
While "this compound" can refer to more than one chemical entity, this guide focuses on the more commonly referenced synthetic cannabinoid, (2-Iodophenyl)(1-pentyl-1H-indol-3-yl)methanone. It is crucial to note that the toxicological properties of this compound are not fully known, necessitating a cautious approach to its handling and disposal. This product is intended for research and forensic applications.
Chemical and Physical Properties of this compound
Due to the limited availability of specific disposal data for this compound, a summary of its known chemical and physical properties is provided below. This information is vital for conducting a proper risk assessment before handling and disposal.
| Property | Value |
| Chemical Formula | C₂₀H₂₀INO |
| Molar Mass | 417.29 g/mol |
| CAS Number | 335160-91-3 |
| Appearance | Solid powder |
| Solubility | Soluble in DMF, DMSO, and Ethanol |
| Known Hazards | The physiological and toxicological properties are not well-established. Treat as a hazardous substance. |
Step-by-Step Disposal Procedures for this compound
Given the uncharacterized nature of this compound's toxicological profile, it must be treated as a hazardous waste. The following are general procedures for the disposal of research-grade hazardous chemicals and should be adapted to comply with all applicable regulations.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.
2. Containment:
-
Ensure that all waste containing this compound is collected in a designated, leak-proof container that is compatible with the chemical.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(2-Iodophenyl)(1-pentyl-1H-indol-3-yl)methanone" and "this compound."
3. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste.
4. Labeling and Documentation:
-
Properly label the hazardous waste container with the accumulation start date and a clear description of the contents.
-
Maintain a log of the waste generated.
5. Storage:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
Ensure the storage area is well-ventilated.
6. Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Never dispose of this compound down the drain or in the regular trash.[1][2]
7. Regulatory Compliance:
-
It is imperative to consult and adhere to all institutional, local, state, and federal regulations governing hazardous waste disposal. Synthetic cannabinoids may be subject to specific regulations.
Disposal Workflow
The following diagram illustrates a general decision-making workflow for the proper disposal of a research chemical like this compound.
References
Essential Safety and Handling of AM679 for Laboratory Professionals
IMMEDIATE SAFETY OVERVIEW: AM679 is a potent synthetic cannabinoid with unknown physiological and toxicological properties.[1] Due to the lack of comprehensive toxicity data, it should be handled with extreme caution, treating it as a potentially hazardous substance. All operations should be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times. In the United Kingdom, this compound is classified as a Class B controlled substance, and researchers must adhere to all relevant legal and regulatory requirements for its acquisition, storage, use, and disposal.
Personal Protective Equipment (PPE)
Given the unknown toxicological profile of this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact during handling. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | To prevent inhalation of the powder form of the compound. |
Chemical and Physical Properties
This compound is a synthetic cannabinoid that acts as a potent agonist at both the CB1 and CB2 receptors.[1] Its physical and chemical properties are summarized below:
| Property | Value | Source |
| IUPAC Name | (2-iodophenyl)(1-pentyl-1H-indol-3-yl)-methanone | SWGDRUG.org |
| Synonyms | 1-pentyl-3-(2-iodobenzoyl)indole | SWGDRUG.org |
| CAS Number | 335160-91-3 | SWGDRUG.org |
| Molecular Formula | C₂₀H₂₀INO | SWGDRUG.org |
| Molecular Weight | 417.3 g/mol | Cayman Chemical |
| Appearance | White powder | SWGDRUG.org |
| Melting Point | 89.6 °C | SWGDRUG.org |
| Solubility | DMF: 10 mg/ml, DMSO: 14 mg/ml, Ethanol: 10 mg/ml | Cayman Chemical |
| Binding Affinity (Ki) | CB1: 13.5 nM, CB2: 49.5 nM | Cayman Chemical |
Experimental Protocols
While specific experimental protocols for this compound are not widely published, a general workflow for studying its effects on cannabinoid receptors in a cell-based assay is provided below. This protocol is adapted from standard practices for evaluating G-protein coupled receptor (GPCR) agonists.
General Experimental Workflow for Assessing this compound Activity
Caption: A generalized workflow for evaluating the potency of this compound in a cell-based assay.
Signaling Pathway
This compound is an agonist for the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). Upon binding, it initiates an intracellular signaling cascade.
Caption: Simplified signaling pathway of this compound via cannabinoid receptors.
Operational and Disposal Plans
Handling and Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from oxidizing agents.
Spill Management
-
In case of a spill, wear appropriate PPE, including a respirator.
-
Sweep up the material, place it in a sealed bag, and avoid generating dust.
-
Clean the spill area thoroughly.
Disposal Plan
There are no specific disposal guidelines for this compound. Therefore, it must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.
-
Do not dispose of down the drain or in regular trash.
-
Waste material should be collected in a designated, labeled, and sealed container.
-
Consult with your institution's environmental health and safety (EHS) office for specific disposal procedures. They can provide guidance on proper waste stream management and connect you with a licensed hazardous waste disposal contractor.
-
Empty containers should be managed as hazardous waste unless they are triple-rinsed, and the rinsate is collected as hazardous waste.
Emergency Procedures
In case of exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water. If the person is conscious, give them water to drink. Seek immediate medical attention. |
For all emergencies, contact your institution's emergency response team and be prepared to provide them with the Safety Data Sheet (SDS) for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
